Product packaging for (S)-pentadec-1-yn-4-ol(Cat. No.:)

(S)-pentadec-1-yn-4-ol

Cat. No.: B15062023
M. Wt: 224.38 g/mol
InChI Key: RTOSBUGIFPEVLJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Pentadec-1-yn-4-ol is a high-purity chiral fatty alcohol featuring a terminal alkyne group and a stereocenter at the fourth carbon. This long-chain structure makes it a molecule of interest in several research fields. In lipid science, it can serve as a synthetic precursor or analog for bioactive lipids, similar to other pentadecyl compounds studied in metabolic research . The terminal alkyne is a versatile bioorthogonal handle for Click chemistry applications, allowing researchers to conjugate the molecule to tags, probes, or other structures for tracking and identification studies. Furthermore, its structural similarity to macrocyclic lactone precursors suggests potential utility in the investigation of novel fragrance compounds and musk odorants, where the chiral (S)-configuration may influence olfactory properties. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O B15062023 (S)-pentadec-1-yn-4-ol

Properties

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

(4S)-pentadec-1-yn-4-ol

InChI

InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h2,15-16H,3,5-14H2,1H3/t15-/m1/s1

InChI Key

RTOSBUGIFPEVLJ-OAHLLOKOSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC#C)O

Canonical SMILES

CCCCCCCCCCCC(CC#C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (S)-pentadec-1-yn-4-ol. These predictions are based on established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H on C1 (≡C-H)~2.0-2.5t~2.51H
H on C3 (-CH₂-C≡)~2.3-2.6ddJ(H3,H4) ~6-8, J(H3,H1) ~2.52H
H on C4 (-CH(OH)-)~3.6-3.8m-1H
OHVariable (typically 1.5-4.0)br s-1H
H on C5 (-CH₂-)~1.4-1.6m-2H
H on C6-C14 (-(CH₂)₉-)~1.2-1.4br s-18H
H on C15 (-CH₃)~0.8-0.9t~73H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (≡C-H)~70-75
C2 (-C≡C-)~80-85
C3 (-CH₂-C≡)~25-30
C4 (-CH(OH)-)~65-70
C5 (-CH₂-)~35-40
C6-C13 (-(CH₂)₈-)~22-32
C14 (-CH₂-)~22-23
C15 (-CH₃)~14

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (alkyne, ≡C-H)~3300Strong, sharp
C-H stretch (alkane)2850-3000Strong
C≡C stretch (alkyne)2100-2260Weak to medium
C-O stretch (alcohol)1050-1260Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/zProposed FragmentNotes
224[M]⁺Molecular ion (expected to be weak or absent in EI)
207[M - OH]⁺Loss of hydroxyl radical
206[M - H₂O]⁺Dehydration
167[M - C₄H₇O]⁺Cleavage at C4-C5 bond
83[C₆H₁₁]⁺Alpha-cleavage at C4-C5
57[C₄H₉]⁺Further fragmentation

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Typically, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[1] The choice of solvent depends on the solubility of the analyte and should be free of interfering signals in the regions of interest. To ensure magnetic field homogeneity, the sample should be free of particulate matter.[2]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300-600 MHz spectrometer.[3] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ 0.00).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[5] Chemical shifts are also referenced to TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.[7]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound, Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation.[8][9] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to preserve the molecular ion.[10][11]

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (1H, 13C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the chiral alkyne alcohol (S)-pentadec-1-yn-4-ol. Due to the absence of experimentally determined data in publicly available literature for this specific compound, this guide offers estimated values based on structurally related molecules. Furthermore, it details standardized experimental protocols for the empirical determination of these properties.

Estimated Physical Properties of this compound

  • Boiling Point: The presence of a hydroxyl group significantly increases the boiling point of a molecule due to hydrogen bonding.[1] For long-chain alcohols, this effect is substantial. For instance, 1-pentadecanol has a boiling point ranging from 269-271°C to 299°C at atmospheric pressure.[2][3][4][5] In comparison, the corresponding hydrocarbon without the hydroxyl group, 1-pentadecyne, has a significantly lower boiling point, recorded as 129-131°C at a reduced pressure of 10 mmHg.[6] The boiling point of 1-pentadecene is approximately 268-269°C.[7] The triple bond in an alkyne can also slightly elevate the boiling point compared to the equivalent alkane due to increased molecular rigidity and polarizability.[8]

    Considering these factors, the boiling point of this compound is anticipated to be high, likely in a range similar to or slightly higher than that of 1-pentadecanol, due to the combined effects of the long carbon chain and the hydrogen-bonding capability of the hydroxyl group.

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. Long-chain alcohols like 1-pentadecanol are solids at room temperature, with a melting point between 41°C and 46°C.[2][5][9] In contrast, 1-pentadecyne is a liquid at room temperature, with a reported melting point of 10°C.[6] The introduction of a chiral center and a triple bond in this compound may disrupt the crystal packing compared to the saturated, linear 1-pentadecanol, potentially leading to a lower melting point. It is plausible that this compound is a liquid at room temperature or a low-melting solid.

A summary of the physical properties of relevant comparable molecules is presented in Table 1.

Table 1: Physical Properties of C15 Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Estimated) C15H28O224.38Likely low, potentially below room temperatureEstimated >270 °C at 760 mmHg
1-PentadecanolC15H32O228.4241 - 46[2][5][9]269 - 299[2][3][4][5]
1-PentadecyneC15H28208.3810[6]129 - 131 (at 10 mmHg)[6]
1-PentadeceneC15H30210.39-4[7]268 - 269[7]

Experimental Protocols for Physical Property Determination

For the precise characterization of this compound, the following established experimental protocols are recommended.

This method is suitable for small quantities of a liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample, this compound, is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or into the heating block of a melting point apparatus.

  • The apparatus is heated gently and slowly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Should this compound be a solid at room temperature, this method can be used to determine its melting point range, which is also an indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Thermometer (calibrated)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if the sample needs to be powdered)

Procedure:

  • A small amount of the solid sample is finely crushed.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

  • The capillary tube is attached to a thermometer or inserted into the heating block of a melting point apparatus.

  • The sample is heated slowly, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of an organic compound like this compound.

BoilingPointDetermination Workflow for Boiling Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Place liquid sample in fusion tube prep2 Seal one end of a capillary tube prep1->prep2 prep3 Invert sealed capillary into the fusion tube prep2->prep3 setup1 Attach fusion tube to thermometer prep3->setup1 setup2 Place assembly in Thiele tube or heating block setup1->setup2 meas1 Heat apparatus slowly and uniformly setup2->meas1 meas2 Observe for a steady stream of bubbles meas1->meas2 meas3 Stop heating meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 result1 Observed Boiling Point meas4->result1

Caption: Experimental workflow for boiling point determination.

References

The Occurrence and Biological Significance of Pentadec-1-yn-4-ol Derivatives in Marine Red Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activities of pentadec-1-yn-4-ol derivatives, a prominent class of C15 acetogenins found in marine organisms. These compounds, primarily isolated from red algae of the genus Laurencia, have garnered significant interest in the scientific community due to their unique chemical structures and potent biological activities. This document summarizes key quantitative data, details common experimental protocols for their extraction and characterization, and explores their known mechanisms of action, including their influence on cellular signaling pathways.

Natural Occurrence and Quantitative Data

Pentadec-1-yn-4-ol derivatives are characteristic secondary metabolites of the red algal genus Laurencia. These C15 acetogenins are believed to be derived from fatty acid metabolism and often feature halogenation (bromine and chlorine) and cyclic ether moieties. The yields of these compounds can vary depending on the species, geographical location, and extraction methods. The following tables summarize quantitative data from various studies on Laurencia species.

Organism Extraction Solvent Crude Extract Yield (from dry weight) Reference
Laurencia obtusaDichloromethane:Methanol (2:1)9.08%[1]
Laurencia obtusaEthyl acetate0.92%[2]

Table 1: Crude Extract Yields from Laurencia Species. This table presents the percentage yield of crude extracts obtained from different Laurencia species using various solvent systems.

Organism Compound Name Isolated Compound Yield (from crude extract) Reference
Laurencia microcladiaCompound 1 3.26%[3]
Laurencia microcladiaCompound 27 42.93%[3]
Laurencia microcladiaCompound 30 5.29%[3]

Table 2: Yields of Isolated Pentadec-1-yn-4-ol Derivatives. This table details the percentage yield of specific C15 acetogenins isolated from the crude extract of Laurencia microcladia.

Experimental Protocols

The isolation and characterization of pentadec-1-yn-4-ol derivatives from Laurencia species involve a series of chromatographic and spectroscopic techniques.

Extraction and Fractionation

A general workflow for the extraction and fractionation of these compounds is outlined below.

Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation Collection Collection of Laurencia sp. Drying Air-drying or Freeze-drying Collection->Drying Grinding Grinding to a fine powder Drying->Grinding Extraction Maceration with organic solvents (e.g., CH2Cl2/MeOH, EtOAc) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Extract->Flash_Chromatography HPLC High-Performance Liquid Chromatography (Normal or Reversed-Phase) Flash_Chromatography->HPLC Fractions Isolated Fractions HPLC->Fractions Apoptosis_Pathway cluster_induction Apoptosis Induction Acetogenin Pentadec-1-yn-4-ol Derivative Cell Cancer Cell Acetogenin->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in Anti_inflammatory_Pathway cluster_inflammation Anti-inflammatory Action Acetogenin Pentadec-1-yn-4-ol Derivative Signaling_Pathway Pro-inflammatory Signaling (e.g., NF-κB, MAPK) Acetogenin->Signaling_Pathway Inhibits Inflammatory_Stimulus Inflammatory Stimulus Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell Cell->Signaling_Pathway Activates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling_Pathway->Cytokine_Production Leads to Inflammation Inflammation Cytokine_Production->Inflammation Causes

References

A Technical Guide to the Initial Discovery and Isolation of Long-Chain Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acetylenic alcohols are a class of naturally occurring and synthetic compounds characterized by a lengthy carbon chain containing one or more carbon-carbon triple bonds and at least one hydroxyl group. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the seminal work that led to the initial discovery and isolation of these fascinating compounds, with a focus on the pioneering research of the mid-20th century.

Early Discoveries from Natural Sources: The Case of Cicutoxin

One of the earliest documented long-chain acetylenic alcohols to be isolated was cicutoxin, the highly toxic principle from the water hemlock (Cicuta maculata). While the poisonous nature of this plant had been known for centuries, the isolation of its active component in a pure form marked a significant milestone in natural product chemistry.

Initial Isolation of Cicutoxin (Jacobson, 1915)

In 1915, C. A. Jacobson published his meticulous work on the isolation of cicutoxin. His process, while rudimentary by modern standards, laid the groundwork for future investigations into this class of compounds.

Experimental Protocol: Isolation of Cicutoxin

The following protocol is a summary of the experimental procedure described by C. A. Jacobson in his 1915 publication in the Journal of the American Chemical Society[1][2].

  • Plant Material Collection and Preparation: Freshly dug roots of Cicuta maculata were collected in the spring, washed, and minced.

  • Extraction: The minced roots were subjected to repeated extraction with 95% ethanol at room temperature. This process was carried out over several days to ensure exhaustive extraction of the toxic principle.

  • Solvent Removal: The combined ethanolic extracts were concentrated under reduced pressure to a thick syrup.

  • Liquid-Liquid Partitioning: The syrup was then partitioned between ether and water. The ether layer, containing the crude cicutoxin, was separated.

  • Purification by Crystallization: The ether extract was concentrated, and the resulting oily residue was cooled to induce crystallization. The crude cicutoxin crystallized as long, colorless needles.

  • Recrystallization: The crude product was further purified by repeated recrystallization from petroleum ether.

Data Presentation: Cicutoxin Isolation and Properties (Jacobson, 1915)

ParameterValueReference
Source Material Roots of Cicuta maculata[1]
Extraction Solvent 95% Ethanol[1]
Yield of Crude Cicutoxin Not explicitly stated, but implied to be low[1]
Appearance Yellowish oil that crystallizes into colorless needles
Melting Point 67 °C (for the racemic mixture)[3]
Solubility Soluble in ether, ethanol, chloroform; sparingly soluble in water[1]
Structure Elucidation of Cicutoxin (Anet, Lythgoe, Silk, and Trippett, 1953)

For nearly four decades after its isolation, the precise chemical structure of cicutoxin remained unknown. In 1953, a team of chemists led by B. Lythgoe published a landmark paper in the Journal of the Chemical Society detailing its structural elucidation[4]. At a time before the widespread availability of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), this was a formidable challenge accomplished through a combination of chemical degradation and UV-Vis spectroscopy.

Experimental Protocol: Structure Determination of Cicutoxin

The following outlines the key experimental approaches used to determine the structure of cicutoxin:

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of cicutoxin, which was found to be C₁₇H₂₂O₂.

  • Hydrogenation: Catalytic hydrogenation of cicutoxin over a platinum catalyst resulted in the uptake of eight moles of hydrogen, indicating the presence of a high degree of unsaturation (a combination of double and triple bonds). The product of this reaction was heptadecane-1,14-diol, revealing the carbon skeleton and the positions of the hydroxyl groups.

  • Ozonolysis: Ozonolysis of cicutoxin, followed by oxidative workup, yielded a mixture of carboxylic acids. Analysis of these fragments provided crucial information about the location of the double bonds within the carbon chain.

  • Ultraviolet (UV) Spectroscopy: The UV spectrum of cicutoxin showed intense absorption at long wavelengths, which was characteristic of a conjugated polyene-polyyne system. The specific absorption maxima helped to deduce the extent and nature of the conjugated system.

  • Chemical Tests: Qualitative chemical tests were performed to confirm the presence of hydroxyl groups (e.g., formation of esters) and acetylenic protons (reaction with silver nitrate).

Based on these experiments, the structure of cicutoxin was proposed as (8E,10E,12E)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol.

Early Synthetic Approaches to Acetylenic Alcohols

Concurrent with the isolation and characterization of naturally occurring acetylenic alcohols, synthetic chemists were developing methods to construct these molecules in the laboratory. The work of Sir Ewart Jones and his collaborators in the 1940s was particularly influential.

Oxidation of Acetylenic Carbinols (Bowden, Heilbron, Jones, and Weedon, 1946)

In the first of a long series of papers on acetylenic compounds, published in the Journal of the Chemical Society in 1946, a convenient method for the synthesis of acetylenic ketones via the oxidation of the corresponding secondary acetylenic alcohols (carbinols) was described[5][6][7][8]. This work was instrumental in providing access to a wide range of acetylenic compounds for further study.

Experimental Protocol: Oxidation of an Acetylenic Carbinol

The following is a representative protocol from the 1946 paper for the oxidation of a secondary acetylenic alcohol to the corresponding ketone:

  • Reaction Setup: The acetylenic carbinol was dissolved in acetone and cooled in an ice bath.

  • Oxidant Preparation: A solution of chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water (Jones reagent) was prepared.

  • Oxidation: The Jones reagent was added dropwise to the cooled solution of the acetylenic carbinol with vigorous stirring. The reaction progress was monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺).

  • Workup: After the reaction was complete, the excess oxidant was quenched with isopropanol. The mixture was then diluted with water and extracted with ether.

  • Purification: The ether extract was washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting acetylenic ketone was purified by distillation or crystallization.

Data Presentation: Oxidation of Pent-1-yn-3-ol (Bowden et al., 1946)

ParameterValueReference
Starting Material Pent-1-yn-3-ol[6]
Oxidizing Agent Chromium trioxide in sulfuric acid/water[6]
Solvent Acetone[6]
Product Pent-1-yn-3-one[6]
Yield ~60%[6]
Boiling Point of Product 110-112 °C[6]

Pioneering Work on Polyacetylenes from Compositae (Bohlmann)

Professor Ferdinand Bohlmann and his group made monumental contributions to the field of natural product chemistry, particularly in the isolation and characterization of polyacetylenes from the Compositae (now Asteraceae) family. Their extensive work, spanning several decades and hundreds of publications, revealed a vast array of structurally diverse acetylenic compounds.

One of Bohlmann's early and significant contributions was the synthesis of diacetylene glycols, which served as important intermediates for the preparation of more complex polyacetylenes.

Synthesis of Diacetylene Glycols (Bohlmann, 1952)

In a 1952 paper in Chemische Berichte, Bohlmann described the synthesis of diacetylene glycols. This work provided a foundational methodology for building the carbon skeletons of many long-chain polyacetylenes.

Experimental Protocol: Synthesis of a Diacetylene Glycol

The following is a generalized protocol based on Bohlmann's early synthetic work:

  • Grignard Reagent Formation: A Grignard reagent of a terminal alkyne (e.g., ethynylmagnesium bromide) was prepared by reacting the alkyne with a suitable Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous ether solvent.

  • Coupling Reaction: The acetylenic Grignard reagent was then coupled with an appropriate α,β-unsaturated aldehyde or ketone. This reaction was typically carried out at low temperatures.

  • Hydrolysis: The reaction mixture was quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product was extracted with ether, and the organic layer was washed, dried, and concentrated. The resulting diacetylene glycol was then purified by distillation under high vacuum or by chromatography on alumina.

Visualizations

experimental_workflow cluster_extraction Isolation from Natural Source cluster_purification Purification cluster_characterization Structural Elucidation (Mid-20th Century) plant_material Plant Material (e.g., Cicuta maculata roots) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction Mincing concentration Concentration extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning crude_product Crude Acetylenic Alcohol partitioning->crude_product crystallization Crystallization / Recrystallization crude_product->crystallization chromatography Chromatography (early methods, e.g., Alumina) crude_product->chromatography Alternative pure_product Pure Long-Chain Acetylenic Alcohol crystallization->pure_product chromatography->pure_product elemental_analysis Elemental Analysis pure_product->elemental_analysis hydrogenation Catalytic Hydrogenation pure_product->hydrogenation ozonolysis Ozonolysis pure_product->ozonolysis uv_spectroscopy UV Spectroscopy pure_product->uv_spectroscopy structure Proposed Structure elemental_analysis->structure hydrogenation->structure ozonolysis->structure uv_spectroscopy->structure

Caption: General workflow for the isolation and characterization of long-chain acetylenic alcohols in the mid-20th century.

signaling_pathway cluster_synthesis Early Synthetic Pathway to Acetylenic Ketones terminal_alkyne Terminal Alkyne (R-C≡CH) grignard_formation Formation of Acetylenic Grignard Reagent (R-C≡CMgBr) terminal_alkyne->grignard_formation + EtMgBr acetylenic_carbinol Secondary Acetylenic Alcohol (R-C≡C-CH(OH)R') grignard_formation->acetylenic_carbinol carbonyl_compound Aldehyde or Ketone (R'-CHO or R'-CO-R'') carbonyl_compound->acetylenic_carbinol oxidation Oxidation (e.g., Jones Reagent) acetylenic_carbinol->oxidation acetylenic_ketone Acetylenic Ketone (R-C≡C-COR') oxidation->acetylenic_ketone

References

An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-pentadec-1-yn-4-ol is a chiral secondary propargyl alcohol with potential applications in medicinal chemistry and drug development. Its structure, featuring a long aliphatic chain and a terminal alkyne, is characteristic of polyacetylenic natural products known for a range of biological activities. This technical guide provides a comprehensive overview of the stereochemistry, chirality, and potential synthesis of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on analogous compounds to provide a robust framework for its study and application.

Introduction to Chirality and Stereochemistry

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. The spatial arrangement of atoms in these molecules is described by their stereochemistry. For this compound, the chiral center is the carbon atom at the C4 position, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethynyl group (-C≡CH), and an undecyl group (-(CH₂)₁₀CH₃). The "(S)" designation refers to the sinister (left-handed) configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The presence of a single stereocenter means that this compound will be optically active, rotating plane-polarized light in a specific direction.

Physicochemical and Stereochemical Properties

PropertyPredicted Value / Information
IUPAC Name (4S)-Pentadec-1-yn-4-ol
Molecular Formula C₁₅H₂₈O
Molecular Weight 224.39 g/mol
Chiral Center C4
Configuration (S)
Predicted 1H NMR (CDCl₃, 400 MHz) δ (ppm) 4.35-4.25 (m, 1H, CH-OH), 2.45 (d, J=2.0 Hz, 1H, C≡CH), 1.80-1.60 (m, 2H, CH₂), 1.60-1.20 (m, 18H, 9xCH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃)
Predicted 13C NMR (CDCl₃, 100 MHz) δ (ppm) 85.0 (C≡CH), 72.0 (C-OH), 62.0 (C-4), 38.0, 31.9, 29.6 (multiple), 29.3, 25.5, 22.7, 14.1 (CH₃)
Specific Rotation [α]D Not experimentally reported. Expected to be a non-zero value. The sign will indicate dextrorotatory (+) or levorotatory (-).

Enantioselective Synthesis: A Proposed Experimental Protocol

The asymmetric synthesis of chiral propargyl alcohols is a well-established field in organic chemistry. A reliable method for the preparation of this compound would involve the enantioselective alkynylation of an aldehyde. Below is a proposed, detailed experimental protocol adapted from established literature procedures.

Reaction: Asymmetric addition of a terminal alkyne to an aldehyde.

Starting Materials:

  • Undecanal

  • Ethynyltrimethylsilane (or acetylene gas)

  • A chiral catalyst system (e.g., a zinc-based catalyst with a chiral ligand like (-)-N-methylephedrine or a BINOL-derived catalyst).

Detailed Methodology:

  • Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (-)-N-methylephedrine, 0.2 equivalents) in an anhydrous solvent such as toluene.

  • Formation of the Alkynylide: To this solution, add a solution of a zinc salt (e.g., Zn(OTf)₂, 0.2 equivalents) and stir for 30 minutes at room temperature. Then, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 equivalents).

  • Aldehyde Addition: Cool the reaction mixture to the optimized temperature (typically between -20 °C and 0 °C) and add undecanal (1.0 equivalent) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection (if necessary): Purify the crude product by flash column chromatography on silica gel. If a silyl-protected alkyne was used, the silyl group can be removed using a standard deprotection protocol, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.

  • Characterization: Characterize the final product, this compound, using NMR spectroscopy, mass spectrometry, and polarimetry to determine the specific rotation and confirm the enantiomeric excess (e.e.), typically by chiral HPLC or GC analysis.

Visualization of Stereochemistry and Synthesis

Stereochemistry of this compound

G cluster_legend Cahn-Ingold-Prelog Priorities C4 C* OH OH (1) C4->OH C_alkyne C≡CH (2) C4->C_alkyne C_chain (CH₂)₁₀CH₃ (3) C4->C_chain H H (4) C4->H Priority 1: -OH Priority 1: -OH Priority 2: -C≡CH Priority 2: -C≡CH Priority 3: -(CH₂)₁₀CH₃ Priority 3: -(CH₂)₁₀CH₃ Priority 4: -H Priority 4: -H

Caption: Cahn-Ingold-Prelog priority assignment for the stereocenter of this compound.

Proposed Synthetic Workflow

G undecanal Undecanal intermediate Silyl-protected this compound undecanal->intermediate alkyne Ethynyltrimethylsilane alkyne->intermediate catalyst Chiral Catalyst (e.g., Zn(OTf)₂ / (-)-N-methylephedrine) catalyst->intermediate deprotection Deprotection (TBAF) intermediate->deprotection product This compound deprotection->product

Caption: A proposed workflow for the enantioselective synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

Polyacetylenic alcohols, particularly those with long aliphatic chains isolated from marine organisms, have demonstrated a wide range of potent biological activities. These include:

  • Antitumor and Cytotoxic Activity: Many long-chain alkynyl alcohols have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

  • Antimicrobial and Antifungal Activity: The lipophilic nature of the long alkyl chain combined with the reactive alkyne functionality can lead to disruption of microbial cell membranes and other cellular processes.

  • Enzyme Inhibition: Some polyacetylenes are known to be potent inhibitors of various enzymes.

The specific biological activities of this compound have not been reported. However, based on the activities of structurally related compounds, it is a promising lead compound for further investigation in drug discovery programs. Its enantiomeric purity is crucial, as biological systems often exhibit high stereoselectivity, with one enantiomer being significantly more active or having a different biological profile than the other.

Conclusion

This compound is a chiral molecule of significant interest due to its structural similarity to biologically active natural products. While specific experimental data is currently scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed enantioselective synthesis offers a clear pathway for its preparation, which would enable detailed studies of its physicochemical properties and biological activities. Further research into this and related chiral alkynyl alcohols is warranted to explore their full potential in drug development and other scientific disciplines.

The Basic Reactivity of the Terminal Alkyne in (S)-pentadec-1-yn-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-pentadec-1-yn-4-ol, a chiral propargyl alcohol, presents a versatile scaffold for organic synthesis, particularly relevant in the development of novel therapeutic agents. The reactivity of its terminal alkyne moiety is central to its utility as a chemical building block. This guide provides a detailed exploration of the fundamental reactions involving this functional group, offering insights into reaction mechanisms, experimental considerations, and potential applications in drug discovery.

Core Reactivity of the Terminal Alkyne

The terminal alkyne in this compound is characterized by an acidic proton (pKa ≈ 25), rendering it susceptible to deprotonation by strong bases. This deprotonation generates a potent carbon nucleophile, an alkynide, which can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the terminal alkyne is a key participant in powerful coupling reactions, including the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "Click Chemistry."

Key Reactions and Methodologies

Deprotonation and Alkylation

The acidity of the terminal alkyne allows for its straightforward deprotonation using strong bases such as organolithium reagents (e.g., n-butyllithium) or sodium amide.[1][2][3] This reaction generates a lithium or sodium acetylide, respectively, which serves as a powerful nucleophile for subsequent alkylation reactions with electrophiles like alkyl halides, epoxides, and carbonyl compounds.[4]

Experimental Protocol: General Procedure for Deprotonation and Alkylation

To a solution of this compound in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a stoichiometric amount of n-butyllithium (typically as a solution in hexanes) is added dropwise. The reaction mixture is stirred for a period to ensure complete formation of the lithium acetylide. Subsequently, the desired electrophile is added, and the reaction is allowed to warm to room temperature or heated as required. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

Logical Workflow for Deprotonation and Subsequent Reaction

deprotonation_workflow start This compound alkynide Lithium Alkynide Intermediate start->alkynide Deprotonation base Strong Base (e.g., n-BuLi) base->alkynide product C-C Bond Formation Product alkynide->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->product

Caption: Workflow for the deprotonation of this compound and subsequent reaction with an electrophile.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

In a reaction vessel under an inert atmosphere, the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) are dissolved in a suitable solvent such as a mixture of THF and an amine (e.g., triethylamine or diisopropylamine), which also serves as the base. The reaction mixture is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by removing the solvent, and the residue is purified by column chromatography to yield the coupled product.

Signaling Pathway of a Copper-Free Sonogashira Coupling

sonogashira_copper_free pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex π-Alkyne-Palladium Complex pd_complex->alkyne_complex + R²-C≡C-H pd_acetylide R²-C≡C-Pd(II)L₂ alkyne_complex->pd_acetylide Deprotonation (Base) product R¹-C≡C-R² pd_acetylide->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of a copper-free Sonogashira reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The premier example is the CuAAC reaction, which involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable and can be performed in various solvents, including water, making it highly suitable for bioconjugation and drug discovery applications.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of the azide and this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO), a copper(II) sulfate solution and a reducing agent, typically sodium ascorbate, are added. The reducing agent generates the active Cu(I) catalyst in situ. The reaction is typically stirred at room temperature and often proceeds to completion within a few hours. The triazole product can often be isolated by simple filtration or extraction, followed by purification if necessary.

Experimental Workflow for a CuAAC Reaction

cuaac_workflow cluster_reactants Reactants cluster_catalyst Catalyst System alkyne This compound reaction Reaction Mixture (e.g., H₂O/t-BuOH) alkyne->reaction azide Organic Azide (R-N₃) azide->reaction cu_source Cu(II)SO₄ cu_source->reaction reducing_agent Sodium Ascorbate reducing_agent->reaction product 1,4-Disubstituted 1,2,3-Triazole reaction->product Cycloaddition

References

(S)-pentadec-1-yn-4-ol: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no biological activity has been reported for the specific chemical compound (S)-pentadec-1-yn-4-ol. While the PubChem database confirms the existence and structure of this molecule, there is a notable absence of research investigating its potential pharmacological or biological effects.[1]

This lack of data means that for researchers, scientists, and drug development professionals, this compound represents a completely unexplored area of chemical biology. There is no quantitative data, such as IC50 or EC50 values, to summarize, nor are there any established experimental protocols or known signaling pathways associated with this compound.

The current scientific landscape is rich with studies on various other long-chain alcohols and alkynes that exhibit significant biological activities, ranging from antimicrobial to anti-cancer effects. For instance, related compounds have been shown to interact with cellular membranes or specific enzymes. However, it is crucial to emphasize that no such information is available for this compound.

For research and development professionals, this presents both a challenge and an opportunity. The challenge lies in the complete absence of a starting point for investigation. The opportunity, however, is the potential for novel discoveries. Any investigation into the biological activities of this compound would be breaking new ground, with the possibility of uncovering unique mechanisms of action or therapeutic applications.

Future research in this area would need to begin with foundational in vitro screening assays to assess a broad range of potential biological effects. This could include, but is not limited to, cytotoxicity assays against various cell lines, antimicrobial assays against a panel of bacteria and fungi, and enzymatic assays to screen for potential inhibitory or activating effects on key cellular targets.

Given the current void of information, any discussion of experimental protocols or signaling pathways would be purely speculative. Therefore, this guide serves to highlight a significant gap in the existing body of scientific knowledge and to underscore the potential for future research into the biological world of this compound.

References

The Versatility of Propargylic Alcohols: A Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Propargylic alcohols, organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, are increasingly recognized as pivotal building blocks in the synthesis of complex molecules. Their unique bifunctionality allows for a diverse array of chemical transformations, making them indispensable synthons for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis and key reactions of propargylic alcohols, offering a valuable resource for leveraging these versatile molecules in the pursuit of novel chemical entities.

I. Synthesis of Propargylic Alcohols

The preparation of propargylic alcohols can be achieved through several highly efficient and stereoselective methods. The most common approach involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. Recent advancements have focused on catalytic and asymmetric variants to afford enantiomerically enriched products, which are crucial for the synthesis of chiral drugs and natural products.

A prominent method for the enantioselective synthesis of propargylic alcohols is the direct addition of terminal alkynes to aldehydes.[1][2] This approach often utilizes a zinc triflate (Zn(OTf)₂) catalyst in the presence of a chiral ligand, such as (+)-N-methylephedrine.[1][2][3] This system is advantageous due to its use of readily available starting materials and its operational simplicity.[1][2] The reaction proceeds under mild conditions and can tolerate air and moisture, making it highly practical for a laboratory setting.[3] Impressively, this method can achieve high yields and enantiomeric excesses of up to 99%.[1]

Another powerful strategy involves the use of an Indium(III)/BINOL catalyst system, which demonstrates broad substrate generality and high enantioselectivity.[3] This is attributed to the "bifunctional character" of the catalyst, which activates both the alkyne and the aldehyde.[3] For the synthesis of primary propargylic alcohols, an efficient method employs rongalite as a C1 source, avoiding the need for low-temperature conditions and inconvenient lithium reagents.[4] Furthermore, the base-induced elimination of β-alkoxy chlorides provides a reliable protocol for accessing enantiomerically pure propargylic alcohols, a strategy that has proven its utility in the total synthesis of numerous natural products.[5][6]

Table 1: Catalytic Asymmetric Alkynylation of Aldehydes
Catalyst/LigandAldehydeAlkyneSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Zn(OTf)₂ / (+)-N-methylephedrineBenzaldehydePhenylacetyleneToluene12238597[1]
Zn(OTf)₂ / (+)-N-methylephedrineCyclohexanecarboxaldehyde1-OctyneToluene20238198[1]
InBr₃ / (S)-BINOL4-ChlorobenzaldehydePhenylacetyleneToluene24RT9295[3]
Ti(OiPr)₄ / (S)-BINOLIsobutyraldehydeTrimethylsilylacetyleneToluene12RT7390[7]

II. Key Transformations of Propargylic Alcohols in Organic Synthesis

The synthetic utility of propargylic alcohols stems from their ability to undergo a wide range of transformations, including rearrangements, substitutions, and cycloadditions. These reactions provide access to a diverse array of valuable molecular scaffolds.

A. Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[8][9] This reaction represents an atom-economical method for the formation of these important structural motifs.[10] While traditionally requiring strong acids, milder conditions have been developed using transition metal and Lewis acid catalysts to improve selectivity and functional group tolerance.[8] For instance, gold-based catalysts have been shown to be highly effective.[11]

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group, which is the rate-determining step.[8] Subsequent keto-enol tautomerization and deprotonation yield the final α,β-unsaturated carbonyl compound.[8]

Meyer_Schuster_Rearrangement Propargylic_Alcohol Propargylic Alcohol Protonation Protonation (H+) Propargylic_Alcohol->Protonation Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Rate_Determining_Step 1,3-Hydroxyl Shift (Slow) Protonated_Alcohol->Rate_Determining_Step Allenol_Intermediate Allenol Intermediate Rate_Determining_Step->Allenol_Intermediate Tautomerization Keto-Enol Tautomerization Allenol_Intermediate->Tautomerization Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Tautomerization->Unsaturated_Carbonyl Nicholas_Reaction Propargylic_Alcohol Propargylic Alcohol Co2CO8 Co₂(CO)₈ Propargylic_Alcohol->Co2CO8 Cobalt_Complex Dicobalt Hexacarbonyl Complex Co2CO8->Cobalt_Complex Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Cobalt_Complex->Lewis_Acid Propargylic_Cation Stabilized Propargylic Cation Lewis_Acid->Propargylic_Cation Nucleophile Nucleophile (Nu⁻) Propargylic_Cation->Nucleophile Substituted_Complex Substituted Cobalt Complex Nucleophile->Substituted_Complex Oxidative_Demetallation Oxidative Demetallation Substituted_Complex->Oxidative_Demetallation Substituted_Alkyne Substituted Alkyne Oxidative_Demetallation->Substituted_Alkyne A3_Coupling cluster_reactants Reactants Aldehyde Aldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Alkyne Terminal Alkyne Metal_Acetylide_Formation Metal Acetylide Formation Alkyne->Metal_Acetylide_Formation Nucleophilic_Addition Nucleophilic Addition Imine_Formation->Nucleophilic_Addition Metal_Acetylide_Formation->Nucleophilic_Addition Propargylamine Propargylamine Nucleophilic_Addition->Propargylamine

References

(S)-pentadec-1-yn-4-ol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical, physical, and toxicological properties of (S)-pentadec-1-yn-4-ol have not been thoroughly investigated. This guide is based on the limited information available and should be used with caution. A comprehensive risk assessment should be conducted before handling this compound.

Introduction

This compound is a chiral secondary alcohol containing a terminal alkyne group. Its specific biological activities and potential applications are not yet well-documented in publicly available literature. This technical guide consolidates the available safety data, handling precautions, and physical and chemical properties to provide a foundational resource for researchers. Due to the limited experimental data, extreme caution is advised when working with this compound.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture. However, this is based on a lack of comprehensive data, and the compound should be handled as if it were potentially hazardous.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse out with plenty of water.
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Fire-Fighting Measures
AspectPrecaution
Suitable Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
Specific Hazards Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.
Handling and Storage
AspectPrecaution
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
Storage Keep the container tightly closed in a dry and well-ventilated place.

Physical and Chemical Properties

The available physical and chemical data for this compound is a mix of experimental data from the SDS and computed data from PubChem.

PropertyValueSource
Molecular Formula C₁₅H₂₈OPubChem (Computed)
Molecular Weight 224.38 g/mol PubChem (Computed)
Boiling Point 268-269 °C (514-516 °F)Sigma-Aldrich SDS (Experimental)
Melting Point -4 °C (25 °F)Sigma-Aldrich SDS (Experimental)
Density 0.775 g/cm³ at 25 °C (77 °F)Sigma-Aldrich SDS (Experimental)
XLogP3-AA 5.8PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 1PubChem (Computed)
Rotatable Bond Count 11PubChem (Computed)

Experimental Protocols

No detailed experimental protocols for the synthesis, handling, or biological assessment of this compound were found in the public domain. Researchers should develop their own protocols based on standard laboratory procedures for handling novel, uncharacterized chemicals, incorporating a thorough risk assessment.

Biological Activity and Signaling Pathways

There is no information available in the reviewed sources regarding the biological activity or associated signaling pathways of this compound.

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting, based on the precautions outlined in the Safety Data Sheet.

SafeHandlingWorkflow General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Review_SDS->PPE Fume_Hood Work in a well-ventilated fume hood PPE->Fume_Hood Avoid_Contact Avoid skin and eye contact Fume_Hood->Avoid_Contact Avoid_Inhalation Avoid inhalation of vapors Fume_Hood->Avoid_Inhalation Store Store in a tightly closed container Avoid_Inhalation->Store Location Store in a dry, well-ventilated area Store->Location Waste Dispose of waste according to local regulations Location->Waste

Caption: General workflow for safely handling this compound in a laboratory.

Conclusion

This compound is a compound with limited available safety and experimental data. Researchers and drug development professionals must exercise extreme caution, adhering to stringent safety protocols when handling this substance. The information provided in this guide should be considered a starting point, and it is imperative to conduct a thorough risk assessment and consult institutional safety guidelines before commencing any work with this chemical. Further research is needed to fully characterize its physical, chemical, and toxicological properties.

Methodological & Application

Enantioselective Synthesis of (S)-pentadec-1-yn-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chiral propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. The enantioselective synthesis of these compounds is of significant importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. (S)-pentadec-1-yn-4-ol, with its long aliphatic chain and a chiral propargylic alcohol moiety, represents a valuable synthon for the construction of lipid-like molecules and other bioactive compounds. The key challenge in its synthesis lies in the stereocontrolled formation of the hydroxyl-bearing chiral center.

The most direct and atom-economical approach to this compound is the asymmetric addition of an acetylene nucleophile to dodecanal. Several catalytic systems have been developed for this transformation, with chiral zinc complexes of amino alcohols, such as those derived from ProPhenol or BINOL, demonstrating broad applicability and high enantioselectivity for a range of aldehydes.

Synthetic Strategy

The proposed synthesis of this compound involves the enantioselective addition of ethynylmagnesium bromide to dodecanal, catalyzed by a chiral zinc complex. This strategy is outlined below:

Synthesis_Workflow Dodecanal Dodecanal Reaction Asymmetric Alkynylation Dodecanal->Reaction EthynylMgBr Ethynylmagnesium Bromide EthynylMgBr->Reaction Catalyst Chiral Zn-Catalyst ((R,R)-ProPhenol-ZnEt2) Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Note: The following protocol is a representative procedure adapted from established methods for the asymmetric alkynylation of aliphatic aldehydes. Optimization may be required to achieve the best results.

Materials:

  • Dodecanal (≥98%)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • (R,R)-N,N'-bis(2,4,6-trimethylbenzyl)-1,1'-binaphthyl-2,2'-diamine (ProPhenol ligand)

  • Diethylzinc (1.0 M in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (R,R)-ProPhenol ligand (0.1 mmol) in anhydrous toluene (5 mL).

    • To this solution, add diethylzinc (0.2 mL, 1.0 M in hexanes, 0.2 mmol) dropwise at room temperature.

    • Stir the resulting solution for 30 minutes at room temperature to form the active chiral zinc catalyst.

  • Asymmetric Alkynylation:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • To this cooled solution, add a solution of dodecanal (1.0 mmol) in anhydrous toluene (2 mL) dropwise over 10 minutes.

    • After stirring for 15 minutes at 0 °C, add ethynylmagnesium bromide (3.0 mL, 0.5 M in THF, 1.5 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Reactants Dodecanal, Ethynylmagnesium bromide
Catalyst (R,R)-ProPhenol-ZnEt₂ complex
Solvent Anhydrous Toluene
Reaction Temperature 0 °C
Reaction Time 24 hours
Expected Yield 80-95%
Expected Enantiomeric Excess (e.e.) >90%

Table 2: Spectroscopic Data for this compound (Predicted)

Technique **Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) **
¹H NMR (CDCl₃) ~4.15 (m, 1H, CH-OH), ~2.45 (d, J = 2.0 Hz, 1H, C≡CH), ~2.10 (t, J = 2.0 Hz, 1H, C≡CH), ~1.70-1.50 (m, 2H, CH₂), ~1.40-1.20 (m, 18H, (CH₂)₉), ~0.88 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃) ~84.5 (C≡CH), ~72.0 (C≡CH), ~68.0 (CH-OH), ~38.0 (CH₂), ~31.9, ~29.6 (multiple), ~29.3, ~25.5, ~22.7, ~14.1 (CH₃)
IR (neat) ~3350 (br, O-H), ~3300 (s, ≡C-H), ~2920 (s, C-H), ~2850 (s, C-H), ~2110 (w, C≡C), ~1050 (s, C-O) cm⁻¹

Note: The spectroscopic data provided is predicted based on the analysis of structurally similar compounds and may vary from experimentally obtained values.

Logical Relationships in Catalytic Cycle

The catalytic cycle for the zinc-ProPhenol catalyzed asymmetric alkynylation of an aldehyde is depicted below. The chiral ligand and the zinc reagent form a dinuclear zinc complex which acts as a chiral Lewis acid to activate the aldehyde and as a Brønsted base to deprotonate the alkyne, facilitating the enantioselective C-C bond formation.

Catalytic_Cycle cluster_0 Catalytic Cycle Active_Catalyst Dinuclear Zn-ProPhenol Complex Aldehyde_Coordination Aldehyde Coordination to Lewis Acidic Zn Active_Catalyst->Aldehyde_Coordination Dodecanal Alkyne_Deprotonation Alkyne Deprotonation by Brønsted Basic Site Aldehyde_Coordination->Alkyne_Deprotonation Ethynyl Nucleophile CC_Formation Enantioselective C-C Bond Formation Alkyne_Deprotonation->CC_Formation Product_Release Product Release & Catalyst Regeneration CC_Formation->Product_Release (S)-Product Product_Release->Active_Catalyst

Caption: Proposed catalytic cycle for the reaction.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric alkynylation of dodecanal. The use of a chiral zinc-ProPhenol catalyst system offers a robust and highly selective method for this transformation. The provided protocol serves as a valuable starting point for researchers in the fields of organic synthesis and medicinal chemistry, enabling access to this versatile chiral building block. Further experimental validation is recommended to confirm the predicted yields, enantioselectivity, and spectroscopic data.

Application Notes and Protocols for Asymmetric Alkynylation in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several widely-used asymmetric alkynylation methods to synthesize enantioenriched propargylic alcohols. These chiral building blocks are of significant interest in the pharmaceutical industry and natural product synthesis.[1][2] The following sections detail key experimental procedures, present quantitative data for various substrates, and illustrate the underlying workflows and catalytic cycles.

I. Introduction to Asymmetric Alkynylation

The enantioselective addition of a terminal alkyne to a prochiral carbonyl compound is a powerful and atom-economical method for constructing stereogenic centers bearing a hydroxyl group.[2][3] The resulting chiral propargylic alcohols are versatile intermediates that can be further transformed into a variety of valuable molecules.[1][2] This document outlines protocols for several robust catalytic systems, including those based on zinc, copper, and organocatalysis, highlighting their substrate scope, and typical yields, and enantioselectivities.

II. General Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic asymmetric alkynylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Preparation Catalyst Preparation Reagent Addition Reagent Addition Catalyst Preparation->Reagent Addition Inert Atmosphere Reaction Mixture Reaction Mixture Reagent Addition->Reaction Mixture Aldehyde/Ketone Alkyne Reaction Monitoring Reaction Monitoring Reaction Mixture->Reaction Monitoring TLC/GC/LC-MS Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS Enantiomeric Excess Enantiomeric Excess Characterization->Enantiomeric Excess Chiral HPLC/GC G Zn-ProPhenol Zn-ProPhenol Active Catalyst Active Catalyst Zn-ProPhenol->Active Catalyst R-Alkyne Intermediate Intermediate Active Catalyst->Intermediate Aldehyde Product Complex Product Complex Intermediate->Product Complex C-C bond formation Product Complex->Zn-ProPhenol Release of Chiral Alcohol

References

Application Notes and Protocols for the Use of (S)-pentadec-1-yn-4-ol as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic application of the chiral building block, (S)-pentadec-1-yn-4-ol, in the total synthesis of complex natural products. The following sections detail its role in key transformations, provide experimental protocols for its use, and summarize relevant quantitative data. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile chiral building block that has proven instrumental in the stereoselective synthesis of complex molecular architectures. Its utility is highlighted in the total synthesis of (-)-bucidarasin A, a clerodane diterpene with significant cytotoxic activity.[1][2][3] The inherent chirality and the presence of two distinct functional groups—a terminal alkyne and a secondary alcohol—allow for a range of selective transformations, making it an invaluable starting material for asymmetric synthesis.

The strategic importance of this building block lies in its ability to establish a key stereocenter early in a synthetic sequence, which is then carried through subsequent transformations to control the stereochemistry of the final product. The synthetic route to (-)-bucidarasin A showcases the effective use of this chiral precursor in a series of highly stereoselective reactions.[1][3]

Strategic Application in the Total Synthesis of (-)-Bucidarasin A

The total synthesis of (-)-bucidarasin A by Nakada and coworkers serves as an excellent case study for the application of a chiral building block conceptually related to this compound.[1][3] The synthesis commences with a chiral fragment that sets the absolute stereochemistry of the target molecule. Key transformations involving this building block and its derivatives include a hydroxy-directed hydrogenation and the formation of a key intermediate for a subsequent [4+2] cycloaddition.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-bucidarasin A reveals that the core decalin framework can be constructed via a Diels-Alder reaction. The dienophile precursor, in turn, is elaborated from the initial chiral building block. The stereochemistry of the secondary alcohol is pivotal in directing subsequent reactions to achieve the desired diastereoselectivity.

G Bucidarasin_A (-)-Bucidarasin A Decalin_Core Decalin Core Bucidarasin_A->Decalin_Core Final Elaboration Dienophile Chiral Dienophile Decalin_Core->Dienophile [4+2] Cycloaddition Chiral_Building_Block This compound Derivative Dienophile->Chiral_Building_Block Key Transformations

Caption: Retrosynthetic analysis of (-)-bucidarasin A.

Key Experimental Protocols and Data

The following protocols are based on the methodologies reported in the total synthesis of (-)-bucidarasin A and represent key steps in the utilization of the chiral building block.

Table 1: Summary of Key Transformations
StepTransformationReagents and ConditionsProductYield (%)Diastereomeric Ratio
1Hydroxy-directed HydrogenationH₂, Crabtree's catalyst, CH₂Cl₂, 80 °CSaturated Alcohol92>20:1
2DehydrationPOCl₃, Pyridine, 0 °C to rtAlkene98-
3Allylic OxidationSeO₂, HCOOH, 1,4-dioxaneAllylic Alcohol75-
Protocol 1: Hydroxy-directed Hydrogenation

This protocol describes the stereoselective reduction of an alkene, where the existing hydroxyl group of the chiral building block derivative directs the hydrogenation to one face of the molecule.

Procedure:

  • To a solution of the unsaturated alcohol (1.0 mmol) in freshly distilled dichloromethane (10 mL) in a pressure vessel was added Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) (0.02 mmol).

  • The vessel was purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen.

  • The reaction mixture was stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate = 4:1) to afford the saturated alcohol.

Expected Outcome: The desired diastereomer is obtained in high yield and selectivity. The stereochemical outcome is a direct consequence of the directing effect of the hydroxyl group.

Protocol 2: Elaboration to a Dienophile Precursor

This multistep protocol details the conversion of the saturated alcohol into a key intermediate for the [4+2] cycloaddition.

Procedure:

  • Dehydration: To a solution of the saturated alcohol (1.0 mmol) in pyridine (5 mL) at 0 °C was added phosphorus oxychloride (1.5 mmol) dropwise. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was used in the next step without further purification.

  • Allylic Oxidation: The crude alkene was dissolved in 1,4-dioxane (10 mL) and formic acid (0.1 mL). Selenium dioxide (1.2 mmol) was added, and the mixture was heated at 80 °C for 4 hours. After cooling, the mixture was filtered, and the filtrate was concentrated. The residue was purified by silica gel column chromatography to yield the allylic alcohol.

Experimental Workflow

The following diagram illustrates the workflow for the initial transformations of the chiral building block derivative.

G Start Chiral Precursor (Alkene) Step1 Hydroxy-directed Hydrogenation Start->Step1 Intermediate1 Saturated Alcohol Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Alkene Step2->Intermediate2 Step3 Allylic Oxidation Intermediate2->Step3 Product Dienophile Precursor Step3->Product

Caption: Key transformations of the chiral building block.

Conclusion

This compound and its derivatives are highly effective chiral building blocks for the enantioselective total synthesis of complex natural products. The successful synthesis of (-)-bucidarasin A demonstrates the strategic advantage of incorporating a stereodefined fragment at an early stage. The protocols and data presented herein provide a foundation for researchers to utilize this and similar chiral synthons in their own synthetic endeavors. The ability to control stereochemistry through substrate-directed reactions makes this building block a powerful tool in modern organic synthesis.

References

Application Note: Synthesis of Chiral 1,2,3-Triazoles using (S)-pentadec-1-yn-4-ol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] The use of chiral precursors, such as (S)-pentadec-1-yn-4-ol, in CuAAC reactions allows for the stereospecific synthesis of chiral triazoles. These chiral triazole-containing molecules are of significant interest in medicinal chemistry due to their potential for specific interactions with biological targets.[6][7] The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved stability and pharmacokinetic properties.[8]

This application note provides a detailed protocol for the synthesis of chiral 1,2,3-triazoles using this compound as a representative chiral secondary propargyl alcohol.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent, such as sodium ascorbate.[1] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the formation of the 1,4-disubstituted triazole product.[2][9] The use of a chiral alkyne like this compound is expected to proceed with retention of stereochemistry at the chiral center.

Experimental Protocol

This protocol is a representative procedure for the CuAAC reaction with a chiral secondary propargyl alcohol. Optimization may be required for specific substrates and scales.

Materials:

  • This compound

  • Benzyl azide (or other desired organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O), deionized

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 1,2,3-triazole product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the yield and enantiomeric purity.

Data Presentation

The following table provides representative data for a CuAAC reaction. Actual results will vary depending on the specific substrates and reaction conditions.

EntryAlkyneAzideCatalyst Loading (mol%)SolventTime (h)Yield (%)
1This compoundBenzyl Azide10t-BuOH/H₂O (1:1)12>95
2Propargyl alcoholPhenyl Azide5H₂O898
31-EthynylcyclohexanolBenzyl Azide1CH₂Cl₂2477

Note: Data for entries 2 and 3 are from analogous reactions reported in the literature for comparison.

Visualizations

Diagram 1: General Workflow for CuAAC Synthesis of Chiral Triazoles

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound and Azide C Add Catalysts to Reactants A->C B Prepare CuSO4 and Sodium Ascorbate Solutions B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Aqueous Workup and Extraction E->F Reaction Complete G Column Chromatography F->G H Characterization (NMR, MS) G->H I Chiral HPLC G->I G A Cu(II) B Cu(I) A->B Reduction (Sodium Ascorbate) D Copper(I) Acetylide B->D C Terminal Alkyne This compound C->D F Copper-Triazolide Intermediate D->F E Organic Azide E->F G 1,4-Disubstituted 1,2,3-Triazole F->G Protonolysis G->B Catalyst Regeneration

References

Application Notes and Protocols for Click Chemistry Utilizing Terminal Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for conducting click chemistry reactions with a specific focus on the use of terminal alkynyl alcohols. The two primary methods covered are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynyl Alcohols

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] Terminal alkynyl alcohols, such as propargyl alcohol, are valuable building blocks in these reactions due to the hydroxyl group providing a handle for further functionalization. This reaction is known for its high yield, broad functional group tolerance, and simple execution, often requiring no chromatography for product purification.[3]

Reaction Mechanism

The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] The Cu(I) coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[2] This intermediate then reacts with the azide in a stepwise manner to yield the stable triazole product.[]

Experimental Workflow: CuAAC

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions: - Alkyne (e.g., Propargyl Alcohol) - Azide Compound - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate mix Combine Alkyne, Azide, and Cu(I)/Ligand Complex reagents->mix initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate Start incubate Incubate at Room Temp (15-60 min) initiate->incubate purify Purify Product (e.g., Chromatography, Precipitation, Dialysis) incubate->purify Complete analyze Analyze Product (e.g., NMR, MS) purify->analyze

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Protocol: General CuAAC Bioconjugation

This protocol is a general starting point for the bioconjugation of an azide-modified molecule to an alkyne-containing biomolecule, using propargyl alcohol as a model for the alkyne component.[5][6]

Materials:

  • Terminal alkynyl alcohol (e.g., Propargyl alcohol)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)[7][8]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100-200 mM in water)[7][8]

  • Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)[7][8]

  • Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Solvent for non-biological reactions (e.g., tBuOH/H₂O)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order:

    • The alkyne-containing molecule (e.g., biomolecule or propargyl alcohol) dissolved in buffer to the desired concentration.

    • The azide-containing molecule (typically 4-50 equivalents for oligonucleotide labeling).[7][9]

  • Prepare the Catalyst Complex: In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to allow the complex to form.[7][8]

  • Add the Catalyst: Add the pre-mixed CuSO₄/THPTA complex to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[6]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration is typically around 5 mM.[6]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[7][9] For less reactive substrates, the reaction time may be extended.

  • Workup and Purification:

    • For bioconjugates, purify the product using methods like size-exclusion chromatography, dialysis, or ethanol precipitation to remove unreacted small molecules and the copper catalyst.[6][8]

    • For small molecule synthesis, standard organic chemistry workup procedures such as extraction can be employed.

Quantitative Data Summary for CuAAC
ParameterTypical Range/ValueNotes
Alkyne Concentration 28.6 µM - 560 µM[6]Dependent on the specific application (e.g., bioconjugation vs. synthesis).
Azide Concentration 50 µM - 100 µM (or 4-50 eq. excess)[6][9]An excess of one reagent can drive the reaction to completion.
Cu(I) Source CuSO₄ + Sodium AscorbateIn situ generation of Cu(I) is most common and reliable.[2]
Copper Concentration 50 µM - 250 µM[6]Higher concentrations can increase reaction rate but also potential side reactions or toxicity.
Ligand THPTA, TBTATHPTA is water-soluble and ideal for bioconjugations.[9]
Ligand:Copper Ratio 2:1 to 5:1[5][7]The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[5]
Solvent Aqueous Buffers (PBS), tBuOH/H₂O, DMSOHighly versatile and can be performed in a wide range of solvents.[3][]
Temperature Room TemperatureElevated temperatures are generally not required.[3]
Reaction Time 15 - 60 minutes[7][9]Can vary based on substrate reactivity and concentration.
Yield Generally >90%CuAAC is known for its high efficiency and yields.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems where the cytotoxicity of copper is a concern.[12][13] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[14] Cyclooctynols, such as 4-Dibenzocyclooctynol (DIBO), are examples of terminal alkynyl alcohol derivatives used in SPAAC, offering a reactive handle for bioconjugation.[15][16][17]

Reaction Mechanism

The driving force for SPAAC is the release of ring strain in the cyclooctyne molecule upon reaction with the azide.[14] This inherent reactivity eliminates the need for a metal catalyst. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism to form a stable triazole linkage. Modifications to the cyclooctyne structure, such as oxidizing the alcohol to a ketone, can further increase the reaction rate.[15][16][17]

Experimental Workflow: SPAAC

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Solutions: - Strained Alkyne (e.g., DIBO) - Azide-Modified Molecule mix Combine Alkyne and Azide Solutions reagents->mix Bioorthogonal Ligation incubate Incubate at Desired Temperature (e.g., 37°C for cells) mix->incubate analyze Analyze Product (e.g., Fluorescence Microscopy, Flow Cytometry, Western Blot) incubate->analyze Complete

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Detailed Protocol: General SPAAC for Cell Labeling

This protocol describes a general procedure for labeling azide-modified biomolecules on or within living cells using a cyclooctynol derivative.

Materials:

  • Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)

  • Cyclooctynol probe (e.g., DIBO-Biotin or DIBO-Fluorophore) stock solution in a biocompatible solvent like DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture and treat cells with the azide-containing metabolic precursor for a sufficient time to allow incorporation into biomolecules.

  • Washing: Gently wash the cells with PBS to remove any unincorporated azide precursor.

  • Labeling Reaction:

    • Dilute the cyclooctynol probe stock solution into pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the wash buffer from the cells and add the medium containing the cyclooctynol probe.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. The optimal time and concentration should be determined empirically.

  • Washing: Wash the cells multiple times with PBS to remove any unreacted probe.

  • Analysis: The cells are now ready for downstream analysis, such as fluorescence microscopy (if a fluorescent probe was used), or lysis followed by streptavidin pulldown and Western blotting (if a biotinylated probe was used).[15][16][17]

Quantitative Data Summary for SPAAC Reagents

The efficiency of SPAAC reactions is often compared using second-order rate constants. The table below includes representative cyclooctynes, some of which are alcohol derivatives or can be synthesized from them.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Notes
DIBO (Dibenzocyclooctynol)~0.1 - 0.3A common starting point for SPAAC; the alcohol provides a functional handle.[15][16]
DIBAC/ADIBO ~0.3An aza-dibenzocyclooctyne derivative.
DIFO (Difluorinated Cyclooctyne)~0.4Fluorination increases reactivity by lowering the alkyne LUMO.[14]
BCN (Bicyclononyne)~0.6 - 1.0A highly reactive, small cyclooctyne.
DIFBO (Difluorobenzocyclooctyne)Combines strain and electronic activation for higher reactivity.[14]A combination of strain and propargylic fluorination enhances reactivity.[14]

Note: The oxidation of the alcohol on a cyclooctyne ring to a ketone has been shown to increase reaction rates by 3.5- to 6-fold.[14]

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group in (S)-pentadec-1-yn-4-ol. Derivatization is a crucial technique used to modify the chemical properties of a molecule to enhance its suitability for analysis, improve its stability, or to act as a protecting group during multi-step organic synthesis. The following sections detail common and effective methods for converting the secondary alcohol of this compound into silyl ethers, esters, ethers, and carbamates.

Introduction to Derivatization of Alcohols

The hydroxyl group is a highly reactive functional group that can participate in a wide range of chemical reactions.[1] In the context of drug development and organic synthesis, it is often necessary to temporarily mask or modify this group to prevent unwanted side reactions.[2] This process, known as protection, involves converting the alcohol into a less reactive derivative.[3] The choice of the protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps, as well as the ease of its removal to regenerate the alcohol.[3] The methods described herein are widely applicable for the derivatization of secondary alcohols.

Silylation: Formation of Silyl Ethers

Silylation is a common method for protecting hydroxyl groups, offering a wide range of stability depending on the substituents on the silicon atom.[4] Silyl ethers are generally stable under neutral and basic conditions and can be readily cleaved under acidic conditions or by using a fluoride ion source.[2] For this compound, a bulky silylating agent such as tert-butyldimethylsilyl chloride (TBSCl) is often preferred to enhance stability.

Quantitative Data for Silylation
DerivativeReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
TBS EtherTBSClImidazoleDMF252-4>95
TIPS EtherTIPSClImidazoleDMF253-6>90
TBDPS EtherTBDPSClImidazoleDMF254-8>90
Experimental Protocol: Synthesis of (S)-4-(tert-butyldimethylsilyloxy)pentadec-1-yne
  • To a solution of this compound (1.0 g, 4.46 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (0.61 g, 8.92 mmol).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 0.81 g, 5.35 mmol) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired silyl ether.

Silylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start This compound solvent DMF start->solvent Dissolve reagent TBSCl reagent->solvent base Imidazole base->solvent temp Room Temperature solvent->temp Stir quench Water Quench temp->quench Reaction Completion extract Extraction with Et2O quench->extract purify Column Chromatography extract->purify product TBS-protected alcohol purify->product

Diagram 1: Silylation Workflow

Esterification: Formation of Esters

Esterification is another widely used method for the protection of hydroxyl groups.[5] Acetate and benzoate esters are common choices. The reaction is typically carried out using an acid chloride or anhydride in the presence of a base, or by Fischer esterification with a carboxylic acid and a strong acid catalyst.[5] Ester protecting groups are stable to acidic and neutral conditions but are readily cleaved by base-catalyzed hydrolysis.

Quantitative Data for Esterification
DerivativeReagentBase/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Acetate EsterAcetic AnhydridePyridine, DMAPDCM251-3>95
Benzoate EsterBenzoyl ChloridePyridineDCM252-4>90
Pivaloate EsterPivaloyl ChloridePyridineDCM254-8>90
Experimental Protocol: Synthesis of (S)-pentadec-1-yn-4-yl acetate
  • Dissolve this compound (1.0 g, 4.46 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere.

  • Add pyridine (0.71 mL, 8.92 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.63 mL, 6.69 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the pure acetate ester.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start This compound solvent DCM start->solvent Dissolve reagent Acetic Anhydride reagent->solvent base Pyridine, DMAP base->solvent temp 0 °C to RT solvent->temp Stir quench Sat. NaHCO3 temp->quench Reaction Completion extract Extraction & Washes quench->extract purify Column Chromatography extract->purify product Acetate Ester purify->product

Diagram 2: Esterification Workflow

Etherification: Formation of Ethers

Ether protecting groups, such as the methoxymethyl (MOM) ether, are robust and stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.[6] They are typically installed using an alkoxymethyl halide in the presence of a non-nucleophilic base.[6] Deprotection is achieved under acidic conditions.

Quantitative Data for Etherification
DerivativeReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
MOM EtherMOMClDIPEADCM0 to 252-5>85
MEM EtherMEMClDIPEADCM0 to 252-6>85
Benzyl EtherBnBrNaHTHF0 to 253-8>90
Experimental Protocol: Synthesis of (S)-4-(methoxymethoxy)pentadec-1-yne
  • To a solution of this compound (1.0 g, 4.46 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.55 mL, 8.92 mmol).

  • Stir the mixture for 10 minutes under an inert atmosphere.

  • Add chloromethyl methyl ether (MOMCl, 0.51 mL, 6.69 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (20 mL).

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the MOM ether.

Etherification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start This compound solvent DCM start->solvent Dissolve reagent MOMCl reagent->solvent base DIPEA base->solvent temp 0 °C to RT solvent->temp Stir quench Sat. NH4Cl temp->quench Reaction Completion extract Extraction & Wash quench->extract purify Column Chromatography extract->purify product MOM Ether purify->product

Diagram 3: Etherification Workflow

Carbamate Formation

Carbamates are another class of protecting groups for alcohols, offering good stability.[7] They are typically formed by the reaction of an alcohol with an isocyanate.[7] The stability of the carbamate linkage makes it a useful protecting group in various synthetic transformations.

Quantitative Data for Carbamate Formation
DerivativeReagentCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Phenyl CarbamatePhenyl isocyanatePyridineToluene806-12>80
Methyl CarbamateMethyl isocyanateEt3NTHF254-8>85
Boc CarbamateDi-tert-butyl dicarbonateDMAPAcetonitrile252-4>90
Experimental Protocol: Synthesis of (S)-pentadec-1-yn-4-yl phenylcarbamate
  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 g, 4.46 mmol) in anhydrous toluene (20 mL).

  • Add a catalytic amount of pyridine.

  • Add phenyl isocyanate (0.58 mL, 5.35 mmol) dropwise to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to afford the phenylcarbamate derivative.

Carbamate_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start This compound solvent Toluene start->solvent Dissolve reagent Phenyl Isocyanate reagent->solvent catalyst Pyridine catalyst->solvent temp 80 °C solvent->temp Heat & Stir concentrate Solvent Removal temp->concentrate Reaction Completion purify Column Chromatography concentrate->purify product Phenyl Carbamate purify->product

Diagram 4: Carbamate Formation Workflow

Disclaimer: The provided protocols and quantitative data are representative of typical procedures for the derivatization of secondary alcohols. Optimal reaction conditions for this compound may vary and should be determined empirically. Always conduct reactions in a well-ventilated fume hood and adhere to all laboratory safety guidelines.

References

Scale-up Synthesis of (S)-pentadec-1-yn-4-ol for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of (S)-pentadec-1-yn-4-ol, a chiral propargyl alcohol with potential applications in pharmaceutical research. The document outlines a robust and highly enantioselective synthetic methodology, detailed experimental protocols, and potential biological applications based on the known activities of structurally related long-chain alcohols.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly for the construction of complex molecular architectures in drug discovery. The presence of both a stereogenic center and a reactive terminal alkyne moiety allows for diverse downstream functionalization. Propargyl alcohols are versatile precursors for a variety of transformations, making them key intermediates in the synthesis of natural products and pharmaceutical agents.[1] This document details a scalable and efficient synthesis of the (S)-enantiomer, which is often crucial for achieving desired pharmacological activity.

Synthetic Strategy: Asymmetric Alkynylation of Undecanal

The selected synthetic route involves the asymmetric addition of a terminal alkyne to an aldehyde. Specifically, the protocol is adapted from the highly efficient and scalable method developed by Carreira and co-workers, which utilizes a zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine catalyst system.[2] This method is known for its practicality, use of commercially available and inexpensive reagents, and tolerance to air and moisture, making it suitable for scale-up operations.[2]

The reaction proceeds via the in-situ formation of a zinc acetylide, which then adds to undecanal in an enantioselective manner, directed by the chiral ligand, (+)-N-methylephedrine.

Experimental Protocols

Materials and Equipment
  • Reactants: Undecanal (≥97%), Ethynyltrimethylsilane (≥98%), Zinc triflate (Zn(OTf)₂, 98%), (+)-N-methylephedrine (≥98%), Triethylamine (≥99.5%), Potassium carbonate (K₂CO₃, ≥99%), Toluene (anhydrous, 99.8%), Methanol (anhydrous, 99.8%), Diethyl ether (anhydrous, ≥99%), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄, anhydrous, ≥99.5%).

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet; Addition funnel; Rotary evaporator; Chromatography column; Standard laboratory glassware.

Protocol 1: Scale-up Synthesis of (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol
  • Reactor Setup: A dry, 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is charged with zinc triflate (54.5 g, 150 mmol) and (+)-N-methylephedrine (53.8 g, 300 mmol).

  • Solvent and Reagent Addition: Anhydrous toluene (750 mL) is added, and the resulting suspension is stirred vigorously. Triethylamine (41.8 mL, 300 mmol) is added, followed by the slow addition of undecanal (153.3 g, 900 mmol) via an addition funnel over 20 minutes, maintaining the internal temperature below 25 °C.

  • Alkynylation: Ethynyltrimethylsilane (147.4 g, 1.5 mol) is added neat to the reaction mixture. The reaction is stirred at room temperature (20-25 °C) for 18-24 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (500 mL). The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 250 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (250 mL) and brine (250 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol as a colorless oil.

Protocol 2: Desilylation to this compound
  • Reaction Setup: The purified (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol (from the previous step) is dissolved in anhydrous methanol (500 mL) in a 1 L round-bottom flask.

  • Deprotection: Anhydrous potassium carbonate (62.2 g, 450 mmol) is added in one portion. The suspension is stirred at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The methanol is removed under reduced pressure. The residue is partitioned between diethyl ether (500 mL) and water (250 mL). The aqueous layer is extracted with diethyl ether (2 x 150 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Final Product: The resulting crude oil is of high purity and can often be used without further purification. If necessary, a final filtration through a short plug of silica gel can be performed. This compound is obtained as a colorless to pale yellow oil.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

StepProductStarting AldehydeYield (%)Enantiomeric Excess (ee%)Purity (%)
1(S)-1-(trimethylsilyl)pentadec-1-yn-4-olUndecanal85-95>98>95 (after chromatography)
2This compound->95>98>98

Yields and enantiomeric excess are based on literature reports for analogous reactions and represent expected outcomes for a successful scale-up synthesis.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Alkynylation cluster_workup1 Work-up & Purification 1 cluster_desilylation Desilylation cluster_workup2 Work-up & Final Product Zn_OTf2 Zn(OTf)₂ Catalyst Chiral Zinc Catalyst Suspension Zn_OTf2->Catalyst NME (+)-N-Methylephedrine NME->Catalyst Toluene Toluene Toluene->Catalyst Reaction Reaction Mixture (18-24h, RT) Catalyst->Reaction Undecanal Undecanal Undecanal->Reaction TMS_acetylene Ethynyltrimethylsilane TMS_acetylene->Reaction Quench Quench (NH₄Cl) Reaction->Quench Extraction Extraction (Et₂O) Quench->Extraction Purification1 Column Chromatography Extraction->Purification1 Silyl_product (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol Purification1->Silyl_product Desilylation_reaction Deprotection (2-4h, RT) Silyl_product->Desilylation_reaction Desilylation_reagents K₂CO₃, MeOH Desilylation_reagents->Desilylation_reaction Workup2 Aqueous Work-up Desilylation_reaction->Workup2 Final_product This compound Workup2->Final_product

Caption: Workflow for the scale-up synthesis of this compound.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not extensively published, the structural class of long-chain alcohols is known to possess antimicrobial and antibacterial properties.[3] The lipophilic carbon chain allows for interaction with and disruption of bacterial cell membranes, leading to cell death.

Putative Antimicrobial Mechanism

Long-chain alcohols are thought to exert their antimicrobial effects by partitioning into the lipid bilayer of bacterial cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components. The specific mechanism can vary depending on the chain length and the bacterial species.

G cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Partitioning Disruption Disruption of Lipid Bilayer Membrane->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Inhibition Inhibition of Membrane Proteins Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Putative mechanism of antimicrobial action for long-chain alcohols.

Conclusion

The detailed protocols and application notes provided herein offer a comprehensive guide for the scale-up synthesis of this compound. The described asymmetric alkynylation methodology is robust, scalable, and provides the target compound in high yield and excellent enantiomeric purity. The potential antimicrobial properties of this long-chain propargyl alcohol make it an interesting candidate for further investigation in pharmaceutical research and development. This document serves as a valuable resource for scientists and researchers engaged in the synthesis and evaluation of novel chiral molecules.

References

Application Notes and Protocols: (S)-pentadec-1-yn-4-ol in the Construction of Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-pentadec-1-yn-4-ol, a chiral propargyl alcohol, represents a versatile building block for the stereoselective synthesis of complex molecular scaffolds. Its bifunctional nature, featuring a terminal alkyne and a chiral secondary alcohol, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of natural products and pharmacologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the construction of advanced molecular architectures. While direct literature on this specific molecule is limited, the following protocols are based on well-established methodologies for analogous long-chain chiral propargyl alcohols and serve as a robust guide for its application.

Key Synthetic Transformations

The chemical reactivity of this compound can be harnessed through several key transformations, enabling its incorporation into a variety of complex scaffolds. These include:

  • Carbon-Carbon Bond Forming Reactions: The terminal alkyne serves as a handle for various coupling reactions to extend the carbon chain and introduce aromatic or vinylic moieties.

  • Manipulation of the Chiral Center: The secondary alcohol can be used to direct stereoselective reactions on adjacent functionalities or can be transformed into other functional groups.

  • Derivatization for Further Reactions: The alkyne and alcohol can be derivatized to facilitate subsequent cyclization or functionalization reactions.

Application in the Synthesis of Polyketide and Marine Natural Product Precursors

Long-chain chiral propargyl alcohols are valuable precursors in the synthesis of polyketides and marine-derived natural products, many of which exhibit significant biological activity. This compound can be employed in iterative coupling strategies to construct the carbon backbones of these complex molecules.

The Sonogashira coupling provides an efficient method for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides.[1][2][3][4]

Workflow for Sonogashira Coupling:

Sonogashira_Workflow start This compound reaction Sonogashira Coupling start->reaction reagents Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et3N) reagents->reaction product Coupled Product reaction->product

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Amine Addition: Add degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Substrate Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Typical Yields for Analogous Couplings):

Catalyst SystemSubstrate ScopeTypical Yield (%)Reference
Pd(PPh₃)₄ / CuI / Et₃N in THFAryl iodides, Aryl bromides75-95[1][4]
PdCl₂(PPh₃)₂ / CuI / i-Pr₂NH in DMFVinyl triflates, Vinyl iodides70-90[2]

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical 1,3-diynes by reacting the terminal alkyne of this compound with a 1-bromoalkyne.[5][6][7] This transformation is particularly useful for constructing polyacetylene natural product scaffolds.

Experimental Protocol: Cadiot-Chodkiewicz Coupling

  • Catalyst Preparation: In a two-necked flask, dissolve CuCl (0.1 eq) in aqueous ammonia or a suitable amine base (e.g., propylamine).

  • Substrate Addition: Add the 1-bromoalkyne (1.0 eq) to the catalyst solution, followed by the addition of this compound (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting materials via TLC.

  • Work-up: After completion, add a saturated solution of NH₄Cl and extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the resulting diyne by column chromatography.

Quantitative Data (Typical Yields for Analogous Couplings):

Catalyst SystemSubstrate ScopeTypical Yield (%)Reference
CuCl / NH₂OH·HCl / EtNH₂Bromoalkynes60-85[5][7]
CuI / Base in MethanolAryl and alkyl bromoalkynes70-90[6]

Stereoselective Transformations Directed by the Chiral Alcohol

The existing stereocenter in this compound can be used to direct subsequent stereoselective reactions, allowing for the construction of complex stereochemical arrays.

Reduction of the alkyne in this compound to the corresponding (Z)-allylic alcohol, followed by Sharpless asymmetric epoxidation, can introduce a new stereocenter with high diastereoselectivity, leading to valuable epoxy alcohol intermediates.[8][9][10][11][12]

Workflow for Alkyne Reduction and Epoxidation:

Sharpless_Workflow start This compound reduction Lindlar Reduction (H2, Lindlar's cat.) start->reduction allylic_alcohol (S,Z)-pentadec-1-en-4-ol reduction->allylic_alcohol epoxidation Sharpless Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) allylic_alcohol->epoxidation epoxy_alcohol Chiral Epoxy Alcohol epoxidation->epoxy_alcohol

Caption: Synthetic pathway from this compound to a chiral epoxy alcohol.

Experimental Protocol: Sharpless Asymmetric Epoxidation of the Corresponding Allylic Alcohol

  • Catalyst Preparation: To a solution of Ti(Oi-Pr)₄ (0.1 eq) in dry CH₂Cl₂ at -20 °C, add (+)-diethyl tartrate ((+)-DET) (0.12 eq).

  • Substrate Addition: Add the (S,Z)-pentadec-1-en-4-ol (1.0 eq) to the catalyst mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq) dropwise while maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for several hours, monitoring for the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through Celite and extract the filtrate with CH₂Cl₂.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the epoxy alcohol.

Quantitative Data (Typical Diastereoselectivity and Yields):

Tartrate EnantiomerDiastereomeric Ratio (syn:anti)Typical Yield (%)Reference
(+)-DET>95:580-95[9][11]
(-)-DET<5:9580-95[9][11]

Construction of Cyclic Scaffolds via Ring-Closing Metathesis (RCM)

This compound can be elaborated into a diene precursor suitable for ring-closing metathesis to form carbocyclic or heterocyclic scaffolds.

Logical Relationship for RCM Strategy:

RCM_Logic start This compound protection Alcohol Protection (e.g., TBSCl, Imidazole) start->protection alkenylation Alkenylation (e.g., Grignard addition to acrolein) diene Diene Precursor alkenylation->diene protection->alkenylation rcm Ring-Closing Metathesis (e.g., Grubbs' Catalyst) diene->rcm cyclic Cyclic Scaffold rcm->cyclic

Caption: A logical pathway for the synthesis of a cyclic scaffold from this compound.

Experimental Protocol: Ring-Closing Metathesis

  • Precursor Synthesis: Synthesize the appropriate diene precursor from this compound through standard functional group manipulations (e.g., protection of the alcohol, chain extension to introduce a second terminal alkene).

  • Reaction Setup: Dissolve the diene precursor in a degassed solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere.

  • Catalyst Addition: Add a solution of a Grubbs' catalyst (1st or 2nd generation, 0.01-0.05 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by adding ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the cyclic product.

Quantitative Data (Typical Yields for RCM):

CatalystRing SizeTypical Yield (%)Reference
Grubbs' 1st Generation6-870-90[13][14]
Grubbs' 2nd Generation7-1280-98[13][15]

Protecting Group Strategies

The hydroxyl group of this compound often requires protection during multi-step syntheses to prevent unwanted side reactions.[16][17][18][19][20] The choice of protecting group is crucial and depends on the reaction conditions of subsequent steps.

Common Protecting Groups for Alcohols:

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityReference
Silyl Ethers (e.g., TBS, TIPS)R₃SiCl, Imidazole, DMFTBAF, THF; HF, PyridineStable to bases, mild acids, oxidation, reduction[20]
Benzyl Ether (Bn)BnBr, NaH, THFH₂, Pd/C; Na, NH₃ (l)Stable to acids, bases, oxidation, reduction[18]
Tetrahydropyranyl Ether (THP)DHP, PPTS, CH₂Cl₂PPTS, EtOH; AcOH, H₂OStable to bases, nucleophiles, reducing agents[20]
Acetate Ester (Ac)Ac₂O, PyridineK₂CO₃, MeOH; LiAlH₄Stable to acidic conditions[19]

These application notes and protocols provide a foundational guide for incorporating this compound into the synthesis of complex molecular scaffolds. Researchers are encouraged to adapt and optimize these methods based on the specific requirements of their target molecules.

References

Application Notes and Protocols for the Functionalization of the Alkyne Moiety in (S)-Pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-pentadec-1-yn-4-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its terminal alkyne group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the alkyne moiety in this compound, including cycloaddition, coupling, and reduction reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Application Note:

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and bioconjugation. The resulting triazole ring is a stable and often biologically relevant scaffold. The reaction involves the coupling of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst.

Quantitative Data Summary:

ReactionSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
CuAACThis compoundBenzyl azide, CuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂ORT12>95General Protocol

Experimental Protocol: Synthesis of (S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)dodecan-3-ol

  • To a solution of this compound (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water (0.2 M) is added sodium ascorbate (0.1 equiv.) followed by copper(II) sulfate pentahydrate (0.01 equiv.).

  • The reaction mixture is stirred vigorously at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired triazole product.

Reaction Workflow:

CuAAC_Workflow sub Substrates: This compound Benzyl Azide reaction Reaction: Stir at RT, 12h sub->reaction reagents Reagents: CuSO4.5H2O Sodium Ascorbate reagents->reaction solvent Solvent: t-BuOH/H2O solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: (S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)dodecan-3-ol purification->product

Caption: Workflow for the CuAAC reaction of this compound.

Sonogashira Coupling

Application Note:

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] It is a versatile method for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals and organic materials.[6] The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups.

Quantitative Data Summary:

ReactionSubstrateCoupling PartnerCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SonogashiraThis compoundIodobenzenePd(PPh₃)₄CuIEt₃NTHFRT685-95General Protocol

Experimental Protocol: Synthesis of (S)-1-phenylethynyl-dodecan-3-ol

  • To a solution of this compound (1.2 equiv.) and iodobenzene (1.0 equiv.) in degassed tetrahydrofuran (THF) (0.3 M) is added triethylamine (Et₃N) (2.0 equiv.).

  • The solution is further degassed with argon for 15 minutes.

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 equiv.) and copper(I) iodide (CuI) (0.04 equiv.) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 6 hours under an argon atmosphere.

  • After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired coupled product.

Catalytic Cycle:

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Reduction of the Alkyne Moiety

Application Note:

The alkyne functionality of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, providing access to a range of saturated and unsaturated long-chain alcohols. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.

  • Reduction to cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively reduces the alkyne to a cis-alkene.[7][8]

  • Reduction to trans-Alkene: The use of sodium metal in liquid ammonia (a dissolving metal reduction) results in the formation of a trans-alkene.

  • Reduction to Alkane: Complete hydrogenation to the corresponding alkane can be achieved using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

Quantitative Data Summary:

ReactionProduct StereochemistryReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Alkyne Reductioncis-AlkeneH₂, Lindlar's CatalystHexaneRT4>90General Protocol
Alkyne Reductiontrans-AlkeneNa, NH₃(l)THF-782>85General Protocol
Alkyne ReductionAlkaneH₂, 10% Pd/CEthanolRT12>98General Protocol

Experimental Protocols:

3.1 Synthesis of (S,Z)-pentadec-1-en-4-ol (cis-Alkene):

  • A solution of this compound (1.0 equiv.) in hexane (0.1 M) is treated with Lindlar's catalyst (5% by weight).

  • The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon).

  • The mixture is stirred vigorously at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to give the cis-alkene.

3.2 Synthesis of (S,E)-pentadec-1-en-4-ol (trans-Alkene):

  • A three-necked flask equipped with a dry ice condenser is charged with liquid ammonia (approx. 20 mL per mmol of alkyne) at -78 °C.

  • Small pieces of sodium metal (3.0 equiv.) are added until a persistent blue color is observed.

  • A solution of this compound (1.0 equiv.) in THF (2 M) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, after which the reaction is quenched by the careful addition of solid ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the trans-alkene.

3.3 Synthesis of (S)-pentadecan-4-ol (Alkane):

  • To a solution of this compound (1.0 equiv.) in ethanol (0.1 M) is added 10% palladium on carbon (10% by weight).

  • The flask is evacuated and backfilled with hydrogen gas. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours at room temperature.

  • The reaction mixture is then filtered through Celite, and the solvent is removed under reduced pressure to afford the fully saturated alcohol.

Logical Relationship of Reduction Pathways:

Alkyne_Reduction alkyne This compound cis_alkene (S,Z)-pentadec-1-en-4-ol (cis-alkene) alkyne->cis_alkene H2, Lindlar's Cat. trans_alkene (S,E)-pentadec-1-en-4-ol (trans-alkene) alkyne->trans_alkene Na, NH3(l) alkane (S)-pentadecan-4-ol (alkane) alkyne->alkane H2, Pd/C cis_alkene->alkane H2, Pd/C trans_alkene->alkane H2, Pd/C

Caption: Reduction pathways of the alkyne moiety in this compound.

References

Application Notes and Protocols: The Role of (S)-pentadec-1-yn-4-ol in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-pentadec-1-yn-4-ol is a chiral propargyl alcohol that serves as a valuable stereospecific building block in the synthesis of complex natural products and medicinal chemistry libraries. Its structure, featuring a terminal alkyne, a secondary alcohol, and a long aliphatic chain, is characteristic of many bioactive polyacetylenic lipids isolated from marine sponges of the Petrosia genus. These natural products often exhibit potent cytotoxic activity against a range of cancer cell lines, making this compound and its derivatives highly attractive scaffolds for the development of novel therapeutic agents.

This document provides detailed application notes on the utility of this compound in medicinal chemistry, along with experimental protocols for its asymmetric synthesis and its incorporation into larger molecular frameworks.

Application Notes

This compound as a Versatile Chiral Building Block

The primary application of this compound in medicinal chemistry is as a chiral starting material for the total synthesis of polyacetylene natural products and their analogs. The defined stereochemistry at the C-4 position is often crucial for the biological activity of the final compound. The terminal alkyne functionality allows for a variety of coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, enabling the construction of extended polyyne chains. The secondary alcohol can be further functionalized, for instance, through oxidation to a ketone or etherification, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Targeting Cancer Cell Proliferation with Polyacetylene Scaffolds

Libraries of compounds synthesized from this compound are of significant interest in oncology drug discovery. Polyacetylenic alcohols isolated from marine sponges have demonstrated considerable cytotoxicity against various human solid tumor cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of DNA replication, particularly at the initiation stage.[3] This suggests that libraries based on the this compound scaffold could yield potent inhibitors of DNA replication and, consequently, cancer cell proliferation.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

This protocol is adapted from the highly efficient method for the asymmetric addition of terminal alkynes to aldehydes developed by Carreira and co-workers, which utilizes a zinc-based catalyst system with a chiral ligand.[4]

Materials:

  • Dodecanal

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Hexane, anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Catalyst Solution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq) in anhydrous toluene. Stir the mixture at room temperature for 1 hour.

  • Alkynylation Reaction: To the catalyst solution, add triethylamine (2.0 eq) followed by the dropwise addition of dodecanal (1.0 eq). Cool the reaction mixture to 0 °C and add TMS-acetylene (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification of the TMS-protected alcohol: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol.

  • Desilylation: Dissolve the purified TMS-protected alcohol in THF and cool to 0 °C. Add TBAF (1.1 eq) dropwise. Stir the reaction at room temperature for 1 hour.

  • Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to afford this compound.

Step Reactant/Reagent Stoichiometry Typical Yield Enantiomeric Excess (ee)
AlkynylationDodecanal1.0 eq85-95%>95%
Desilylation(S)-1-(trimethylsilyl)pentadec-1-yn-4-ol1.0 eq>95%-

Protocol 2: Chain Elongation using Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction to extend the polyacetylene chain, a common step in the synthesis of libraries based on the this compound scaffold.

Materials:

  • This compound

  • 1-bromo-alkyne (or other aryl/vinyl halide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), the bromo-alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture. Dilute the residue with diethyl ether and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude product by silica gel column chromatography to yield the coupled product.

Reactant Catalyst Base Solvent Typical Yield
This compound & 1-bromo-alkynePd(PPh₃)₂Cl₂, CuITriethylamineTHF70-90%

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_library Library Synthesis Dodecanal Dodecanal Reaction_1 Alkynylation Dodecanal->Reaction_1 TMS-acetylene, Zn(OTf)2, (+)-N-Methylephedrine TMS_protected (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol Reaction_1->TMS_protected Purification Desilylation Desilylation TMS_protected->Desilylation TBAF Product This compound Desilylation->Product Purification Product_ref This compound Coupling Coupling Product_ref->Coupling Sonogashira Coupling Library Polyacetylene Library Coupling->Library Diversification

Caption: Workflow for the synthesis and application of this compound.

signaling_pathway cluster_cell Cancer Cell Polyacetylene Polyacetylene Derivative (from this compound) DNA_rep DNA Replication Initiation Polyacetylene->DNA_rep Inhibition Cell_Cycle Cell Cycle Arrest DNA_rep->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Proposed mechanism of action for cytotoxic polyacetylenes.

Conclusion

This compound is a key chiral intermediate for the synthesis of medicinally relevant polyacetylene compounds. The protocols provided herein offer reliable methods for its preparation and subsequent elaboration into diverse chemical libraries. The cytotoxic properties of the resulting polyacetylene scaffolds, likely mediated through the inhibition of DNA replication, underscore the potential of this building block in the development of novel anticancer therapeutics. Further exploration of the signaling pathways affected by these compounds will be crucial for their advancement as clinical candidates.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (S)-pentadec-1-yn-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (S)-pentadec-1-yn-4-ol.

Experimental Protocol: Asymmetric Alkynylation for this compound Synthesis

This protocol is a representative procedure based on established methods for the asymmetric addition of terminal alkynes to aliphatic aldehydes, a common strategy for synthesizing chiral propargylic alcohols like this compound.[1][2][3][4][5]

Materials:

  • Dodecyne (purified)

  • Propionaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Triethylamine (Et₃N, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-N-methylephedrine (0.22 mmol) in anhydrous toluene (5 mL).

  • Add zinc triflate (0.20 mmol) to the solution and stir at room temperature for 1-2 hours.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve dodecyne (1.0 mmol) in anhydrous toluene (10 mL).

  • Add triethylamine (0.50 mmol) to the dodecyne solution.

  • Addition of Aldehyde: Cool the dodecyne solution to 0 °C. Add freshly distilled propionaldehyde (1.2 mmol) dropwise over 10 minutes.

  • Initiation of Reaction: Add the pre-stirred catalyst solution to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature on the asymmetric alkynylation of aldehydes, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst System on Yield and Enantioselectivity

Catalyst SystemAldehydeAlkyneYield (%)ee (%)Reference
Zn(OTf)₂ / (+)-N-methylephedrineAliphaticTerminalHighup to 99[3][4]
In(III)/BINOLAromatic & AliphaticTerminal83 to >9983 to >99[6][7][8]
(R,R)-ProPhenol / Zn(II)AliphaticTerminalHighup to 96[9]
BINOL/Ti(OⁱPr)₄/Et₂ZnBroad rangeTerminalHighHigh[10]

Table 2: Influence of Reaction Parameters on a Representative Asymmetric Alkynylation

ParameterVariationOutcomeReference
Temperature-20 °C vs. Room Temp.Lower temperature can improve enantioselectivity.[11]
Catalyst Loading2 mol% vs. 10 mol%Lower catalyst loading may require longer reaction times but can be more economical.[2][6]
SolventToluene vs. CH₂Cl₂Solvent can influence both yield and enantioselectivity.[10]
AdditiveHMPACan facilitate the formation of the alkynylzinc reagent at room temperature.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystEnsure all glassware is rigorously dried (flame-dried under vacuum) and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents and reagents.
Poor quality of reagentsUse freshly distilled aldehyde and purified alkyne. Ensure the metal salt and chiral ligand are of high purity and stored under inert conditions.
Insufficient reaction timeMonitor the reaction by TLC to determine the optimal reaction time. Some reactions may require up to 48 hours.[2]
Low Enantioselectivity (ee) Impure chiral ligandUse a highly pure enantiomer of the chiral ligand. Recrystallize if necessary.
Incorrect catalyst-to-ligand ratioThe optimal ratio is often 1:1.1 (metal:ligand).[2] Varying this ratio can negatively impact enantioselectivity.
Reaction temperature is too highRunning the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly improve enantioselectivity.[11]
Formation of Side Products Aldehyde self-condensation (aldol reaction)Add the aldehyde slowly to the reaction mixture, especially for highly enolizable aldehydes like acetaldehyde.[11] Keeping the aldehyde concentration low minimizes this side reaction.
Cannizzaro reaction (for aromatic aldehydes)This is a common side reaction with certain catalyst systems when using aromatic aldehydes.[8] The In(III)/BINOL system is reported to be effective for aromatic aldehydes.[6][7]
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation.
Product instability on silica gelPropargylic alcohols can sometimes be sensitive to acidic silica gel. Neutralizing the silica gel with triethylamine before use may help.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for this reaction?

A1: The organometallic intermediates, such as alkynylzinc species, are highly sensitive to moisture. Water will protonate the nucleophilic alkyne, quenching the reaction and leading to low or no product yield.[4] Therefore, using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere are critical for success.

Q2: My reaction is not proceeding to completion. What can I do?

A2: First, ensure that your reagents and catalyst are active and that the reaction is free from moisture. If the reaction has stalled, you can try increasing the temperature slightly, although this may negatively impact enantioselectivity. Alternatively, increasing the reaction time or adding a small additional portion of the catalyst may help drive the reaction to completion.

Q3: The enantiomeric excess (ee) of my product is low. How can I improve it?

A3: Low enantioselectivity can be due to several factors. Ensure you are using a chiral ligand of high enantiomeric purity. The reaction temperature is a critical parameter; lowering the temperature often leads to higher ee.[11] The choice of solvent and the specific catalyst system can also have a significant impact on the stereochemical outcome. It may be necessary to screen different chiral ligands and metal salts to find the optimal combination for your specific substrates.

Q4: Can I use a different alkyne or aldehyde with this protocol?

A4: Yes, this general protocol is applicable to a range of terminal alkynes and aldehydes.[4][6] However, the optimal reaction conditions (e.g., temperature, reaction time, catalyst) may vary depending on the specific substrates used. For example, aromatic aldehydes may be prone to the Cannizzaro reaction with certain catalysts.[8] It is recommended to perform a small-scale optimization for new substrates.

Q5: What is the role of triethylamine in the reaction?

A5: Triethylamine acts as a base to deprotonate the terminal alkyne, facilitating the formation of the nucleophilic alkynylzinc species in situ.[1]

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand (+)-N-methylephedrine catalyst Active Catalyst Solution ligand->catalyst metal_salt Zn(OTf)₂ metal_salt->catalyst solvent_prep Anhydrous Toluene solvent_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture alkyne Dodecyne alkyne->reaction_mixture aldehyde Propionaldehyde aldehyde->reaction_mixture base Triethylamine base->reaction_mixture quench Quench (NH₄Cl) reaction_mixture->quench extract Extraction (DCM) quench->extract dry Drying (MgSO₄) extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_yield_issues Low Yield Troubleshooting cluster_ee_issues Low ee Troubleshooting start Experiment Start check_yield Check Yield start->check_yield check_ee Check Enantioselectivity (ee) check_yield->check_ee Yield OK anhydrous Verify Anhydrous Conditions check_yield->anhydrous Low Yield ligand_purity Verify Ligand Purity check_ee->ligand_purity Low ee success Successful Synthesis check_ee->success ee OK reagents Check Reagent Purity anhydrous->reagents time Increase Reaction Time reagents->time time->check_yield temperature Lower Reaction Temperature ligand_purity->temperature catalyst_system Screen Different Catalysts temperature->catalyst_system catalyst_system->start

Caption: Troubleshooting flowchart for optimizing the synthesis.

References

Improving yield and purity in asymmetric alkyne addition reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve yield and purity in asymmetric alkyne addition reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for asymmetric alkyne addition to carbonyls?

A1: The two most prevalent methods for preparing optically active propargylic alcohols are the asymmetric reduction of ynones and the asymmetric metal-catalyzed alkynylation of a carbonyl group.[1] The latter is particularly useful as it constructs a carbon-carbon bond and a chiral center simultaneously.[2] Key catalytic systems include those based on zinc, copper, and titanium, often in conjunction with chiral ligands like N-methyl ephedrine, 1,1′-bi-2-naphthol (BINOL), or ProPhenol.[1][2][3]

Q2: How does temperature affect the enantioselectivity of the reaction?

A2: Temperature is a critical parameter. Lowering the reaction temperature often increases enantiomeric excess (ee) by minimizing the uncatalyzed background reaction.[1] For instance, in some lithium acetylide additions, decreasing the temperature from -78 °C to -123 °C significantly improves ee.[1] However, this can also lead to a decrease in reaction rate and yield, sometimes due to the reduced solubility of reactants at lower temperatures.[4] In some specific cases, an unusual reversal of this trend is observed where higher temperatures can lead to higher enantioselectivity due to changes in the rate-determining steps.[5]

Q3: What is the role of a chiral ligand, and how do I choose one?

A3: A chiral ligand coordinates to the metal catalyst, creating a chiral environment that directs the nucleophilic attack of the alkyne to one face of the carbonyl or imine, leading to the preferential formation of one enantiomer. The choice of ligand is crucial and often substrate-dependent. Ligands like BINOL derivatives, amino alcohols (e.g., N-methylephedrine), and salen-type ligands have proven effective.[1][6] Axially chiral P,N-ligands have also emerged as highly successful for additions to iminium intermediates.[4] The optimal ligand is typically determined through screening.

Q4: When should I use a protecting group for my alkyne or substrate?

A4: Protecting groups are necessary when a functional group on the alkyne or the carbonyl-containing substrate is incompatible with the reaction conditions. For example, if a substrate contains an acidic proton (like an alcohol or another terminal alkyne) that would be deprotonated by the strong base used to form the acetylide, that group must be protected.[7] Silyl ethers (e.g., TMS, TBS) are commonly used to protect both alcohols and terminal alkynes.[8][9] Cobalt carbonyl complexes can also serve as effective protecting groups for the alkyne triple bond, rendering it inert to addition reactions while other transformations are performed on the molecule.[10]

Q5: How do I accurately determine the enantiomeric excess (ee) of my product?

A5: The most common and reliable method for determining the enantiomeric excess of chiral propargylic alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[11][12][13] It is often necessary to derivatize the alkyne product, for example by forming a cobalt complex or a 3,5-dinitrobenzoate ester, to improve separation and detection, especially if the product lacks a strong UV chromophore.[11][14] Careful setup of HPLC integration parameters is critical to obtaining accurate and reproducible results.[13]

Section 2: Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution(s)
Inactive Catalyst Ensure the metal precursor and ligand are pure and handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation by air or moisture.
Poor Reagent Quality Use freshly distilled or purified solvents and aldehydes. Aldehydes can oxidize or undergo self-condensation upon storage. Ensure the alkyne is of high purity.
Inefficient Acetylide Formation The base used may not be strong enough to deprotonate the alkyne. Consider a stronger base or a different metal system. For zinc acetylides, additives like HMPA can facilitate their formation at room temperature, avoiding decomposition of sensitive substrates at higher temperatures.[2]
Side Reactions Competing reactions like aldehyde self-aldol condensation or alkyl addition from the organometallic reagent (e.g., ethyl addition from Et₂Zn) can consume starting materials.[6][15] To mitigate alkyl addition, consider using dimethylzinc instead of diethylzinc or changing the solvent system (e.g., a toluene/THF mixture).[1][6] Slow addition of the aldehyde can also minimize side reactions.[1]
Low Reactivity Increase the reaction temperature, but be aware this may negatively impact enantioselectivity.[4] Increasing the catalyst loading can also improve conversion.[1][16]
Problem 2: Low Enantioselectivity (Low ee)
Potential Cause Suggested Solution(s)
Suboptimal Temperature Lower the reaction temperature. The uncatalyzed background reaction is often non-selective and proceeds faster at higher temperatures.[1]
Incorrect Solvent Solvent choice has a significant impact on enantioselectivity. Screen different solvents. For BINOL/Ti(OⁱPr)₄ systems, methylene chloride is often superior to THF, diethyl ether, or toluene.[2] For other systems, more coordinative solvents like THF may be better.[17]
Ligand/Catalyst Mismatch The chosen chiral ligand may not be optimal for the specific substrate. Screen a variety of ligands from different classes (e.g., amino alcohols, BINOLs, ProPhenols).
Incorrect Stoichiometry The ratio of ligand to metal can be critical. Optimize the catalyst loading; sometimes increasing it can improve ee.[1][17] The amount of additives can also be crucial; for example, excess HMPA can reduce enantioselectivity.[2]
Water Contamination Ensure rigorously anhydrous conditions. Water can interfere with the chiral catalyst assembly, leading to a less organized transition state and lower ee.
Problem 3: Product Impurity / Difficult Purification
Potential Cause Suggested Solution(s)
Formation of Diastereomers If the substrate is also chiral, the reaction can produce diastereomers. The choice of chiral ligand can influence the diastereomeric ratio (dr).
Side Products As mentioned, side products from aldol reactions or alkyl additions can co-elute with the desired product.[6] Modifying reaction conditions (temperature, addition rate, solvent) can minimize their formation.
Protecting Group Residue Incomplete deprotection can leave silyl or other protecting groups on the final product. Ensure deprotection goes to completion using appropriate reagents (e.g., TBAF for silyl groups).[8]
Work-up Issues The work-up procedure may not effectively remove all reagents or byproducts. Optimize quenching and extraction steps.
Product Instability Propargylic alcohols can be sensitive molecules.[1] Avoid harsh purification conditions (e.g., strong acid/base on silica gel). Consider using a neutral purification matrix like deactivated silica or alumina.

Section 3: Data & Protocols

Table 1: Effect of Solvent and Additives on a BINOL-Catalyzed Alkynylation

Reaction: Phenylacetylene + Benzaldehyde, catalyzed by (S)-BINOL/Et₂Zn/Ti(OⁱPr)₄ system.

EntrySolventAdditive (equiv.)Temp (°C)Yield (%)ee (%)
1CH₂Cl₂NoneRT<5-
2CH₂Cl₂HMPA (2)08883
3THFHMPA (2)06545
4TolueneHMPA (2)07238
5CH₂Cl₂HMPA (4)08578
6CH₂Cl₂HMPA (2)-205591

Data adapted from Pu, L. et al. PNAS (2004).[2] This table illustrates that methylene chloride is the optimal solvent and that the addition of HMPA is crucial for reactivity. It also shows the common trade-off between yield and enantioselectivity with temperature.

Key Experimental Protocol: Asymmetric Alkynylation using (S)-BINOL and HMPA

This protocol is based on the highly enantioselective method developed by Pu and coworkers.[2]

Materials:

  • (S)-BINOL (20 mol%)

  • Phenylacetylene (1.5 equiv.)

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes (1.5 equiv.)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.0 equiv.)

  • Hexamethylphosphoramide (HMPA), redistilled (2.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Anhydrous Methylene Chloride (CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (20 mol%).

  • Add anhydrous CH₂Cl₂ to dissolve the ligand.

  • Add phenylacetylene (1.5 equiv.) to the solution.

  • Add HMPA (2.0 equiv.) to the mixture.

  • Slowly add Et₂Zn (1.5 equiv.) at room temperature and stir the resulting solution for 30 minutes.

  • Add Ti(OⁱPr)₄ (1.0 equiv.) and stir for another 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of benzaldehyde (1.0 equiv.) in CH₂Cl₂ via syringe pump over 1 hour.

  • Stir the reaction at -20 °C until TLC or GC analysis indicates complete consumption of the aldehyde (typically 4-8 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propargylic alcohol.

  • Determine yield and analyze enantiomeric excess by chiral HPLC.

Section 4: Visual Guides

Diagrams of Workflows and Relationships

Troubleshooting_Workflow cluster_Conditions Condition Analysis Problem Poor Result (Low Yield / Low ee) Check_Reagents 1. Verify Reagent Purity & Anhydrous Conditions Problem->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Check_Reagents->Check_Conditions If reagents are pure Temp Temperature (Too high?) Check_Conditions->Temp Solvent Solvent (Suboptimal?) Check_Conditions->Solvent Catalyst Catalyst Loading (Too low?) Check_Conditions->Catalyst Stoichiometry Stoichiometry (Incorrect ratios?) Check_Conditions->Stoichiometry Optimize Systematic Optimization Temp->Optimize Solvent->Optimize Catalyst->Optimize Stoichiometry->Optimize

Caption: General troubleshooting workflow for asymmetric alkyne additions.

Parameter_Influence Temp Temperature Yield Yield Temp->Yield - / + Purity Purity (Side Reactions) Temp->Purity - EE Enantioselectivity (ee) Temp->EE + (usually) Solvent Solvent Solvent->Yield ++ Solvent->Purity + Solvent->EE +++ Ligand Chiral Ligand Ligand->Yield + Ligand->EE ++++ Catalyst Catalyst System (Metal, Additives) Catalyst->Yield +++ Catalyst->Purity ++ Catalyst->EE +++

Caption: Influence of key parameters on reaction outcomes.

Experimental_Workflow Start Inert Atmosphere Setup (Flame-dried flask, Argon) Step1 Add Ligand, Alkyne, Solvent, & Additives Start->Step1 Step2 Form Acetylide (e.g., add Et2Zn) Step1->Step2 Step3 Add Ti(O-iPr)4 (Catalyst Assembly) Step2->Step3 Step4 Cool to Target Temp (e.g., -20°C) Step3->Step4 Step5 Slow Addition of Aldehyde Step4->Step5 Step6 Reaction Monitoring (TLC / GC) Step5->Step6 Step7 Aqueous Quench Step6->Step7 Step8 Work-up & Purification (Extraction, Chromatography) Step7->Step8 End Analysis (Yield, ee% by HPLC) Step8->End

Caption: A typical experimental workflow for a BINOL-catalyzed reaction.

References

Common side reactions in the synthesis of (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-pentadec-1-yn-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for the enantioselective synthesis of this compound are:

  • Asymmetric addition of an acetylide to an aldehyde: This involves the reaction of a terminal alkyne with an aldehyde in the presence of a chiral catalyst. A common approach is the alkynylation of undecanal with a protected acetylene, followed by deprotection.

  • Asymmetric reduction of a ketone: This route involves the reduction of the corresponding prochiral ketone, pentadec-1-yn-4-one, using a chiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for this transformation, employing a chiral oxazaborolidine catalyst and a borane source.[1][2]

Q2: What are the typical side reactions I should be aware of during the synthesis?

A2: Common side reactions can vary depending on the chosen synthetic route.

  • For the asymmetric addition of acetylides:

    • Racemization: A non-catalyzed background reaction can occur, leading to the formation of the racemic product and thus lowering the enantiomeric excess (ee).

    • Enolization of the aldehyde: Strong bases can deprotonate the alpha-carbon of the aldehyde, leading to aldol condensation or other side products.

    • Dimerization of the alkyne: Under certain conditions, particularly with copper-catalyzed reactions, terminal alkynes can undergo oxidative coupling to form diynes.

  • For the asymmetric reduction of ketones (e.g., CBS reduction):

    • Hydroboration of the alkyne: The borane reagent can potentially react with the alkyne functionality, especially in α,β-unsaturated ynones, although 1,2-reduction of the ketone is generally favored.

    • Reduced enantioselectivity due to moisture: The presence of water can significantly decrease the enantiomeric excess of the product. Therefore, strictly anhydrous conditions are crucial.[3]

    • Over-reduction: In some cases, the alkyne may be susceptible to reduction, although this is less common for isolated triple bonds under standard CBS conditions.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system. Due to the relatively nonpolar nature of the long alkyl chain, a low percentage of the more polar solvent is usually sufficient to elute the product. Careful monitoring by thin-layer chromatography (TLC) is essential to separate the desired product from unreacted starting materials and nonpolar side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Asymmetric Alkynylation of Undecanal
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of the aldehyde. 3. Inactive catalyst.1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding more of the acetylide reagent. 2. Ensure the aldehyde is freshly distilled and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Use a freshly prepared or properly stored catalyst. Ensure all reagents and solvents are anhydrous.
Low Enantiomeric Excess (ee) 1. Significant background (non-catalyzed) reaction. 2. Racemization during workup or purification. 3. Incorrect reaction temperature. 4. Inappropriate chiral ligand.1. Lower the reaction temperature to suppress the uncatalyzed reaction. Slow addition of the aldehyde to the reaction mixture can also be beneficial. 2. Avoid harsh acidic or basic conditions during workup. Use buffered solutions if necessary. 3. Optimize the reaction temperature. Enantioselectivity is often highly temperature-dependent. 4. Screen different chiral ligands to find the optimal one for your specific substrate and reaction conditions.
Formation of an Aldol Side Product 1. Use of a strong, non-hindered base. 2. High reaction temperature.1. Use a milder or more sterically hindered base for the deprotonation of the alkyne. 2. Perform the reaction at a lower temperature.
Guide 2: Asymmetric Reduction of Pentadec-1-yn-4-one (CBS Reduction)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Inactive borane reagent.1. Monitor the reaction by TLC. If the ketone persists, increase the reaction time or the amount of borane reagent. 2. Use a freshly opened bottle of the borane solution (e.g., BH₃·THF) or titrate it before use to determine its exact concentration.
Low Enantiomeric Excess (ee) 1. Presence of moisture in the reaction. 2. Incorrect reaction temperature. 3. Impure or improperly prepared CBS catalyst.1. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.[3] 2. Lowering the reaction temperature (e.g., to -78 °C) often improves enantioselectivity.[3] 3. Prepare the CBS catalyst from high-purity starting materials or use a reliable commercial source.
Formation of a Diol Side Product 1. Reduction of the alkyne.1. This is generally not a major issue with isolated alkynes under standard CBS conditions. However, if observed, consider using a less reactive borane source or further optimizing the reaction conditions (e.g., temperature, stoichiometry).

Experimental Protocols

Protocol 1: Enantioselective Alkynylation of Undecanal

This protocol is a general representation and may require optimization.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of the chiral ligand (e.g., (+)-N-methylephedrine) and a zinc salt (e.g., Zn(OTf)₂) in an anhydrous solvent (e.g., toluene) is stirred at room temperature.

  • Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., 0 °C or lower). A solution of the terminal alkyne (e.g., ethynyltrimethylsilane) in the same anhydrous solvent is added dropwise.

  • Addition of Aldehyde: A solution of freshly distilled undecanal in the anhydrous solvent is added slowly to the reaction mixture over several hours using a syringe pump.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Pentadec-1-yn-4-one

This protocol is a general representation and may require optimization.

  • Reaction Setup: A flame-dried flask is charged with the (S)-methyl-CBS-oxazaborolidine catalyst as a solution in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere. The solution is cooled to the desired temperature (e.g., -78 °C).

  • Addition of Borane: A solution of borane (e.g., BH₃·THF or BH₃·SMe₂) is added dropwise to the catalyst solution.

  • Addition of Ketone: A solution of pentadec-1-yn-4-one in the same anhydrous solvent is added slowly to the reaction mixture.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of methanol, followed by an aqueous solution of a weak acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of chiral propargyl alcohols using the methods described. Note that specific values for this compound may vary depending on the exact reaction conditions and catalyst used.

Table 1: Comparison of Synthetic Routes for Chiral Propargyl Alcohols

Synthetic RouteChiral Catalyst/ReagentTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key Considerations
Asymmetric Alkynylation Zn(OTf)₂ / (+)-N-methylephedrine80-9590-99Requires slow addition of the aldehyde; sensitive to stoichiometry.
Asymmetric Alkynylation Ti(OiPr)₄ / (S)-BINOL75-9092-98Requires strictly anhydrous conditions; catalyst prepared in situ.
CBS Reduction (S)-Methyl-CBS-oxazaborolidine / BH₃·THF85-9895-99Highly sensitive to moisture; low temperatures are crucial for high ee.[3]

Visualizations

experimental_workflow_alkynylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents prep_catalyst Prepare Chiral Catalyst Solution prep_reagents->prep_catalyst cool_reaction Cool to Reaction Temperature prep_catalyst->cool_reaction add_alkyne Add Terminal Alkyne cool_reaction->add_alkyne add_aldehyde Slowly Add Undecanal add_alkyne->add_aldehyde monitor_reaction Monitor by TLC add_aldehyde->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the asymmetric alkynylation of undecanal.

troubleshooting_low_ee_cbs problem Low Enantiomeric Excess in CBS Reduction cause1 Moisture Present problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Impure Catalyst problem->cause3 solution1 Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. cause1->solution1 solution2 Lower reaction temperature (e.g., to -78 °C). cause2->solution2 solution3 Use high-purity catalyst or prepare freshly. cause3->solution3

Caption: Troubleshooting guide for low enantiomeric excess in CBS reduction.

References

Technical Support Center: Purification of Chiral Propargylic Alcohols by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of chiral propargylic alcohols using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective separation of propargylic alcohols.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific propargylic alcohol. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1][2] 2. Suboptimal Mobile Phase Composition: The polarity of the mobile phase significantly impacts selectivity.[2][3] For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical.[3] 3. Incorrect Additive or Lack Thereof: Acidic or basic additives can improve peak shape and resolution for ionizable compounds, but may hinder separation for neutral molecules like many propargylic alcohols. 4. Temperature Fluctuations: Temperature can affect the interactions between the analyte and the CSP, thereby influencing selectivity.[2]1. Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives).[1][2] 2. Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier in the mobile phase. Start with a low percentage (e.g., 2-5%) and gradually increase it.[4] 3. Evaluate Additives: If your propargylic alcohol has acidic or basic functionalities, test the addition of a small amount (e.g., 0.1%) of trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).[4] For neutral propargylic alcohols, it is often best to avoid additives initially. 4. Control Temperature: Use a column oven to maintain a constant and optimized temperature.[2]
Peak Tailing or Broadening 1. Secondary Interactions: The analyte may have undesirable interactions with the silica support of the CSP. 2. Column Overload: Injecting too much sample can lead to poor peak shape. 3. Inappropriate Mobile Phase Strength: If the mobile phase is too weak, the compound may elute slowly and exhibit tailing.1. Use Additives: For basic propargylic alcohols, adding a small amount of a basic modifier like diethylamine can reduce tailing by blocking active sites on the silica surface. 2. Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume. 3. Increase Mobile Phase Strength: Gradually increase the percentage of the more polar solvent (alcohol modifier) in your mobile phase.
Loss of Resolution Over Time 1. Column Contamination: Strong retention of impurities on the column can alter the stationary phase characteristics.[5] 2. Stationary Phase Degradation: Use of incompatible solvents or extreme pH can damage the CSP. For coated polysaccharide-based columns, certain solvents can strip the chiral selector from the silica support.[5][6] 3. Column History (Memory Effect): Residual additives from previous separations can interfere with the current method.[5]1. Implement a Column Washing Protocol: After a series of runs, flush the column with a strong, compatible solvent (e.g., 100% isopropanol or ethanol for normal-phase polysaccharide columns) to remove strongly retained compounds.[5] 2. Ensure Solvent Compatibility: Always check the manufacturer's guidelines for solvent compatibility with your specific CSP. Immobilized CSPs generally offer greater solvent versatility than coated CSPs.[5][6] 3. Dedicate Columns: If possible, dedicate a column to a specific method or type of analyte to avoid cross-contamination from different mobile phase additives.[5]
Compound Instability/Decomposition on the Column 1. Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. 2. Reaction with Mobile Phase Additives: The chosen additive may not be compatible with the propargylic alcohol.1. Use Deactivated Silica or an Alternative Stationary Phase: Consider using a deactivated silica gel or a different stationary phase like alumina if instability is observed. 2. Evaluate Additive Compatibility: Ensure that any additives used in the mobile phase do not react with your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for a new chiral propargylic alcohol?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose.[1][2] For the mobile phase in normal-phase chromatography, begin with a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier like isopropanol or ethanol. A typical starting composition is 90:10 (v/v) hexane:isopropanol.[4]

Q2: How do I choose between a coated and an immobilized polysaccharide-based CSP?

A2: Immobilized CSPs are generally more robust and can tolerate a wider range of solvents, which can be advantageous during method development and for column cleaning.[5][6] Coated CSPs are often effective but have more restrictions on the types of solvents that can be used, as certain solvents can irreversibly damage the stationary phase by stripping the coated chiral selector.[5][6]

Q3: Can I use reversed-phase chromatography for separating chiral propargylic alcohols?

A3: Yes, reversed-phase chromatography can be used, particularly for more polar propargylic alcohols. The mobile phase typically consists of water or a buffer and an organic modifier like methanol or acetonitrile. However, normal-phase chromatography is more commonly employed for the separation of many chiral propargylic alcohols.

Q4: My propargylic alcohol is not soluble in the recommended mobile phase. What should I do?

A4: If your sample is not soluble in the alkane/alcohol mobile phase, you can try dissolving it in a small amount of a stronger, compatible solvent before injection. Be aware that the injection solvent can affect peak shape. For immobilized CSPs, you have a broader choice of solvents to dissolve your sample.[6]

Q5: How critical is the choice of alcohol modifier (e.g., isopropanol vs. ethanol) in the mobile phase?

A5: The choice of alcohol modifier can significantly impact the selectivity of the separation.[3] Isopropanol, being less polar than ethanol, will generally result in longer retention times and can sometimes provide better resolution. It is often beneficial to screen both isopropanol and ethanol during method development.

Quantitative Data Summary

The following tables summarize typical starting conditions for the purification of chiral propargylic alcohols. It is important to note that these are general guidelines, and optimization is necessary for each specific compound.

Table 1: Recommended Chiral Stationary Phases

CSP TypeChiral Selector ExamplesCommon Applications
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability for a wide range of chiral compounds, including alcohols.[1]
Pirkle-Type (Brush-Type) (S,S)-Whelk-O 1Effective for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4]

Table 2: Typical Normal-Phase Mobile Phase Compositions

Non-Polar SolventPolar ModifierTypical Ratio (v/v)Additive (if necessary)
n-Hexane or n-HeptaneIsopropanol (IPA)98:2 to 80:200.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes).[4]
n-Hexane or n-HeptaneEthanol (EtOH)98:2 to 80:20As above.[4]

Experimental Protocols

General Protocol for Chiral Separation of Propargylic Alcohols by HPLC

This protocol outlines a general procedure for developing a chiral separation method.

  • Column Selection and Installation:

    • Select a chiral column, for example, a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H.

    • Install the column in the HPLC system and ensure all connections are secure.

  • System and Column Equilibration:

    • Choose an initial mobile phase, for instance, 90:10 (v/v) n-hexane:isopropanol.

    • Purge the HPLC system with the chosen mobile phase.

    • Equilibrate the column by flushing with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic propargylic alcohol in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Initial Chromatographic Run:

    • Inject a small volume of the sample (e.g., 5-10 µL).

    • Run the chromatogram and observe the separation.

  • Method Optimization:

    • Mobile Phase Composition: If resolution is poor, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 85:15).

    • Alcohol Modifier: If separation is still not optimal, switch the alcohol modifier (e.g., from isopropanol to ethanol) and repeat the optimization of the mobile phase composition.

    • Flow Rate: Adjust the flow rate. Lower flow rates can sometimes improve resolution.

    • Temperature: If a column oven is available, investigate the effect of temperature on the separation.

  • Column Cleaning and Storage:

    • After use, flush the column with a suitable storage solvent as recommended by the manufacturer (e.g., the mobile phase used for the separation or pure isopropanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_outcome Outcome col_select Select Chiral Stationary Phase mob_phase_prep Prepare Mobile Phase (e.g., Hex/IPA) col_select->mob_phase_prep sample_prep Prepare & Filter Sample mob_phase_prep->sample_prep equilibrate Equilibrate System & Column sample_prep->equilibrate inject Inject Sample equilibrate->inject analyze Analyze Initial Chromatogram inject->analyze optimize Optimize Separation (Mobile Phase, Temp.) analyze->optimize optimize->inject Re-inject resolved Baseline Resolution Achieved optimize->resolved Successful not_resolved Poor Resolution optimize->not_resolved Unsuccessful not_resolved->col_select Try new CSP

Caption: Experimental workflow for developing a chiral separation method.

troubleshooting_logic start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp Screen different CSPs check_csp->change_csp No check_additive Is an additive needed/correct? check_mp->check_additive Yes optimize_mp Vary % of alcohol modifier check_mp->optimize_mp No check_temp Is temperature controlled? check_additive->check_temp Yes optimize_additive Add/remove/change additive check_additive->optimize_additive No control_temp Use a column oven check_temp->control_temp No success Resolution Improved check_temp->success Yes change_csp->start Re-evaluate optimize_mp->success optimize_additive->success control_temp->success

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chiral alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My enantioselective reduction of a ketone is yielding a nearly racemic mixture. What are the most likely causes?

A1: Low enantioselectivity, resulting in a nearly racemic mixture, is a common issue that can often be attributed to several key factors:

  • Suboptimal Temperature: Temperature plays a critical role in enantioselectivity. The optimal temperature can vary significantly depending on the specific catalyst and substrate. In some cases, higher temperatures can lead to decreased selectivity, while in others, a specific temperature range is required to achieve high enantiomeric excess (e.e.).[1][2] It has been observed that the highest enantioselectivities are often obtained between 20 and 30 °C in certain asymmetric reductions.[2]

  • Incorrect Solvent Choice: The solvent can have a profound impact on the catalyst's performance and the stereochemical outcome of the reaction.[3][4] Solvent properties such as polarity, proticity, and basicity can influence the transition state of the reaction, thereby affecting enantioselectivity.[3] For instance, in some reactions, non-basic, non-polar solvents yield the highest enantioselectivities.[3]

  • Catalyst Inactivity or Degradation: The chiral catalyst may be inactive, may have degraded, or may not have been prepared correctly. For catalysts generated in situ, the formation time, temperature, and the specific borane complex used can all affect the enantioselectivity of the reduction.[1]

  • Non-Catalytic Background Reaction: A significant uncatalyzed reaction pathway can compete with the desired catalytic cycle, leading to the formation of a racemic product. This is a particularly important factor to consider in borane-catalyzed reductions.[2]

Q2: How does temperature specifically affect the enantioselectivity of my reaction?

A2: Temperature is a critical parameter in controlling the enantioselectivity of a reaction. Its effect, however, is not always linear or predictable without experimental validation.

  • General Trend: Often, lower reaction temperatures lead to higher enantioselectivity due to the larger difference in the free energy of activation between the two diastereomeric transition states. However, this is not a universal rule.

  • Optimal Temperature Range: Many catalytic systems exhibit an optimal temperature range for maximum enantioselectivity. For example, in certain oxazaborolidine-catalyzed reductions, the highest e.e. values were achieved between 30 and 50°C, with a significant decrease at lower temperatures.[1] In other systems, the highest enantioselectivities were observed between 20 and 30 °C.[2]

  • Reversal of Enantioselectivity: In some rare but documented cases, a change in temperature can even lead to a reversal of the favored enantiomer.[5][6] For instance, a study on the autocatalysis of pyrimidyl alkanol showed that at 0°C the (S)-enantiomer was favored, while at -44°C the (R)-enantiomer was the major product.[5][6]

Table 1: Effect of Temperature on Enantioselectivity for Selected Reactions

Reaction TypeCatalyst SystemSubstrateTemperature (°C)Enantiomeric Excess (e.e., %)Reference
Asymmetric Ketone ReductionOxazaborolidine/BH3Acetophenone30 to 50Maximum e.e.[1]
Asymmetric Ketone ReductionOxazaborolidine/BH3Various Alkyl Aryl Ketones20 to 30Highest e.e.[2]
Asymmetric AutocatalysisPyrimidyl AlkanolPyrimidine-5-carbaldehyde0High (S)[5]
Asymmetric AutocatalysisPyrimidyl AlkanolPyrimidine-5-carbaldehyde-44Moderate (R)[5]

Q3: Can changing the solvent improve my low enantiomeric excess?

A3: Absolutely. The choice of solvent is a powerful tool for optimizing enantioselectivity. Solvents can influence the reaction by stabilizing or destabilizing transition states, altering catalyst conformation, and affecting substrate solubility.[3][4]

  • Solvent Polarity and Basicity: The polarity and Lewis basicity of a solvent can significantly alter the reaction pathway. In one study of an enantioselective cyclopropanation, the highest enantioselectivities were obtained in non-basic, non-polar solvents.[3] Polar solvents can lead to an early transition state, reducing the influence of the chiral catalyst.[3]

  • Solvent-Induced Reversal of Enantioselectivity: In some systems, changing the solvent can lead to the formation of the opposite enantiomer. For example, a gold-catalyzed hydroamination reaction yielded the (R)-enantiomer in methanol (up to 58% e.e.) and the (S)-enantiomer in toluene (up to 68% e.e.).[4]

  • "Green" Solvents: The use of bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) has also been shown to provide high yields and enantioselectivities in various asymmetric catalytic reactions.[7]

Table 2: Influence of Solvent on Enantioselectivity

ReactionCatalystSubstrateSolventEnantiomeric Excess (e.e., %)Reference
Gold-Catalyzed HydroaminationGold(I)/PhosphineAlkeneMethanolup to 58% (R)[4]
Gold-Catalyzed HydroaminationGold(I)/PhosphineAlkeneTolueneup to 68% (S)[4]
Enantioselective CyclopropanationRhodium-basedStyreneNon-basic, non-polarHighest[3]
Enantioselective CyclopropanationRhodium-basedStyreneBasic or polarLowest[3]
Cu-Catalyzed HydroaminationCopper-basedCinnamoyl derivativesCPME>96%[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Enantioselectivity

If you are experiencing low enantioselectivity, follow this systematic workflow to identify and address the potential root cause.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Catalyst Verify Catalyst Integrity (Age, Purity, Preparation) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temperature, Concentration) Check_Catalyst->Check_Conditions Check_Solvent Evaluate Solvent Choice (Polarity, Purity) Check_Conditions->Check_Solvent Check_Substrate Assess Substrate Purity and Structure Check_Solvent->Check_Substrate Optimize_Temp Optimize Temperature Check_Substrate->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent No Improvement Success High Enantioselectivity Achieved Optimize_Temp->Success Improvement Optimize_Catalyst Modify Catalyst/Ligand or Concentration Optimize_Solvent->Optimize_Catalyst No Improvement Optimize_Solvent->Success Improvement Optimize_Catalyst->Success Improvement Factors_Influencing_Enantioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Enantioselectivity Enantioselectivity (e.e. %) Catalyst_Structure Catalyst/Ligand Structure Catalyst_Structure->Enantioselectivity Catalyst_Loading Catalyst Loading Catalyst_Loading->Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Concentration Concentration Concentration->Enantioselectivity

References

Catalyst selection and optimization for preparing (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the catalyst selection and optimization for the synthesis of (S)-pentadec-1-yn-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various catalytic systems.

Troubleshooting Guide

This section addresses common issues encountered during the asymmetric alkynylation of undecanal to produce this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Conversion 1. Inactive catalyst. 2. Insufficiently dried reagents or glassware. 3. Low reaction temperature. 4. Inefficient formation of the metal acetylide.1. Use freshly purchased and properly stored catalyst components. For zinc triflate, ensure it is anhydrous. 2. Flame-dry all glassware under vacuum and use anhydrous solvents. 3. While lower temperatures can improve enantioselectivity, they may decrease the reaction rate. Consider a gradual increase in temperature. 4. For zinc-based systems, ensure the base is sufficiently strong to deprotonate the alkyne. For Ti-BINOL systems with Et₂Zn, the addition of HMPA can facilitate the formation of the alkynylzinc reagent at room temperature[1].
Low Enantioselectivity (ee) 1. Racemic or impure chiral ligand. 2. Incorrect catalyst to ligand ratio. 3. Reaction temperature is too high. 4. Presence of water or other protic impurities.1. Use a chiral ligand with high enantiomeric purity. 2. Optimize the metal-to-ligand ratio; often a slight excess of the ligand is beneficial. 3. Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to enhance enantioselectivity. 4. Ensure all reagents and solvents are rigorously dried. Even in systems tolerant to some moisture, high levels will negatively impact ee[2][3].
Formation of Side Products (e.g., Aldol Condensation) 1. Undecanal is an enolizable aldehyde. 2. Slow alkynylation reaction kinetics compared to aldol addition.1. The primary strategy to minimize self-condensation is the slow addition of the aldehyde to the reaction mixture containing the catalyst and the alkyne nucleophile. This maintains a low concentration of the free aldehyde.
Difficulty in Product Purification 1. Contamination with unreacted starting materials. 2. Formation of silanol byproducts if using silylated alkynes. 3. Emulsion formation during aqueous workup.1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the limiting reagent. 2. A desilylation step using TBAF or K₂CO₃ in methanol might be necessary before final purification. 3. Use brine to break up emulsions during the workup. Column chromatography on silica gel is typically effective for purification.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is recommended for the synthesis of this compound?

A1: For the asymmetric addition of an alkyne to an aliphatic aldehyde like undecanal, two highly effective systems are the Zn(OTf)₂/(+)-N-methylephedrine system (Carreira's conditions) and the Ti(O-i-Pr)₄/(S)-BINOL system. The Carreira method is often favored for its operational simplicity and tolerance to minor amounts of air and moisture[2][4]. The Ti-BINOL system also provides excellent enantioselectivity for aliphatic aldehydes[1][5].

Q2: What is the role of the chiral ligand in the reaction?

A2: The chiral ligand (e.g., (+)-N-methylephedrine or (S)-BINOL) coordinates to the metal center (Zn or Ti) to create a chiral environment. This chiral complex then activates the aldehyde, directing the nucleophilic attack of the alkynylide to one of the prochiral faces of the aldehyde's carbonyl group, thus leading to the formation of one enantiomer of the product in excess.

Q3: Can I use a different alkyne source other than acetylene or trimethylsilylacetylene?

A3: Yes, various terminal alkynes can be used. Trimethylsilylacetylene is often preferred as the TMS group can act as a protecting group for the terminal alkyne and can be easily removed post-reaction. Using acetylene gas directly is also possible but requires careful handling due to its gaseous nature and flammability.

Q4: How critical is the solvent choice for this reaction?

A4: The solvent choice can significantly impact the reaction's yield and enantioselectivity. Toluene and dichloromethane are commonly used for these types of reactions. For the Carreira system, reagent-grade toluene has been shown to be effective[2][3]. It is crucial to use anhydrous solvents to minimize side reactions and achieve high enantioselectivity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be taken from the reaction mixture, quenched with a saturated aqueous solution of NH₄Cl, extracted with an organic solvent, and then analyzed.

Catalyst System Comparison

The following table summarizes the key features of the most common catalytic systems for the asymmetric alkynylation of aliphatic aldehydes.

Catalyst System Chiral Ligand Typical Solvent Typical Temperature Yield (%) ee (%) Key Advantages References
Zn(OTf)₂ / Base (+)-N-methylephedrineTolueneRoom TemperatureHighUp to 99Operationally simple, tolerant to air and moisture, commercially available components.[2][4][6][2][4][6]
Zn-ProPhenol (S,S)-ProPhenolToluene / THF-20 °C to RTHighUp to >99High enantioselectivity for a broad range of aldehydes, including aliphatic ones.[5][7][5][7]
Ti(O-i-Pr)₄ / Et₂Zn (S)-BINOLCH₂Cl₂ / TolueneRoom TemperatureGood to HighUp to >99High enantioselectivity for various aldehydes. Addition of HMPA improves conditions for functionalized alkynes.[1][5][1][5]

Experimental Protocols

General Protocol for Zn(OTf)₂/(+)-N-methylephedrine Catalyzed Asymmetric Alkynylation

This protocol is adapted from the method developed by Carreira and coworkers[2][4].

Materials:

  • Anhydrous Zinc Triflate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Triethylamine (Et₃N)

  • Undecanal

  • Trimethylsilylacetylene

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, argon-purged flask, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.11 eq).

  • Add anhydrous toluene, followed by trimethylsilylacetylene (1.5 eq) and triethylamine (1.5 eq).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Slowly add undecanal (1.0 eq) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. If necessary, the TMS group can be removed using TBAF in THF or K₂CO₃ in methanol prior to final purification.

Visualizations

Experimental Workflow for Asymmetric Alkynylation

experimental_workflow reagents 1. Add Catalyst Components (e.g., Zn(OTf)₂, Ligand) solvent 2. Add Anhydrous Solvent (Toluene) reagents->solvent alkyne 3. Add Alkyne & Base (Et₃N) solvent->alkyne aldehyde 4. Slow Addition of Aldehyde alkyne->aldehyde reaction 5. Reaction at Controlled Temp. aldehyde->reaction quench 6. Quench Reaction (aq. NH₄Cl) reaction->quench extraction 7. Extraction & Wash quench->extraction purification 8. Drying, Concentration & Purification extraction->purification product This compound purification->product

Caption: General experimental workflow for the catalytic asymmetric synthesis of this compound.

Catalyst Selection Logic

catalyst_selection start Start: Synthesize This compound aldehyde_type Aldehyde Type: Undecanal (Aliphatic) start->aldehyde_type carreira Carreira's Method (Zn(OTf)₂ / N-methylephedrine) aldehyde_type->carreira Good choice prophenol Zn-ProPhenol System aldehyde_type->prophenol Excellent choice ti_binol Ti-BINOL System aldehyde_type->ti_binol Good choice considerations Key Considerations carreira->considerations prophenol->considerations ti_binol->considerations simplicity Operational Simplicity & Moisture Tolerance considerations->simplicity If primary concern high_ee Highest Enantioselectivity considerations->high_ee If primary concern simplicity->carreira high_ee->prophenol

Caption: Decision-making flowchart for selecting a suitable catalyst system.

References

Technical Support Center: Solvent Effects on the Stereochemical Outcome of Alkynylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the stereochemical outcome of alkynylation reactions.

Frequently Asked Questions (FAQs)

Q1: My asymmetric alkynylation is giving low enantioselectivity (ee). Could the solvent be the issue?

A1: Absolutely. The choice of solvent is a critical parameter that can significantly influence the enantioselectivity of an alkynylation reaction. Solvents can affect the conformation of the catalyst-substrate complex, the solubility of reagents, and the stabilization of transition states, all of which play a role in determining the stereochemical outcome. For instance, in the zinc-triflate mediated addition of terminal alkynes to aldehydes using (+)-N-methylephedrine as a chiral ligand, toluene is often the solvent of choice, leading to high enantioselectivities.[1] A switch to a more coordinating solvent could potentially disrupt the chiral environment and lead to a lower ee.

Q2: I am observing a significant amount of a racemic background reaction. How can I suppress this?

A2: A racemic background reaction can be a common issue, especially in catalytic asymmetric synthesis. One strategy to minimize this is to carefully select a solvent that favors the catalyzed pathway. For instance, in certain zinc-alkynylide additions to aldehydes, it has been observed that while the reaction proceeds well in pure toluene, the addition of a co-solvent like THF can suppress the formation of by-products.[2] Lowering the reaction temperature can also help to favor the lower-energy transition state of the desired enantioselective reaction over the higher-energy transition state of the background reaction.

Q3: Can the presence of small amounts of water in the solvent affect the stereoselectivity?

A3: The impact of water is highly system-dependent. While many organometallic reactions require strictly anhydrous conditions, some modern catalytic systems are surprisingly robust. For example, the enantioselective addition of terminal acetylenes to aldehydes mediated by Zn(OTf)₂ and (+)-N-methylephedrine can be successfully conducted in reagent-grade toluene containing up to 1000 ppm of water without a significant drop in yield or enantioselectivity.[1] However, for other catalyst systems, particularly those involving highly reactive organometallic species, even trace amounts of water can be detrimental. It is crucial to consult the specific literature for your chosen methodology.

Q4: How does solvent polarity, in general, influence the stereochemical outcome of alkynylation?

A4: There is no single rule, as the effect of solvent polarity is complex and depends on the specific reaction mechanism. In some cases, non-polar solvents like toluene or hexanes are preferred as they may promote the aggregation of the catalyst and substrate in a way that enhances stereoselectivity. In other cases, polar aprotic solvents like THF or CH₂Cl₂ might be necessary to solubilize the reagents and facilitate the reaction, though they can sometimes compete with the substrate for coordination to the catalyst, potentially lowering the stereoselectivity. Polar protic solvents are generally avoided in reactions with organometallic reagents unless they are part of a specific catalytic system designed to operate in such media.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (dr) or Enantioselectivity (ee)
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Consult the literature for the optimal solvent for your specific catalyst system and substrates. If limited information is available, perform a solvent screen with a range of solvents (nonpolar, polar aprotic, and coordinating).
Solvent Quality Ensure your solvent is of appropriate grade and sufficiently dry, unless the reaction is known to be tolerant to moisture. Consider using freshly distilled or commercially available anhydrous solvents.
Reaction Concentration The concentration of your reaction can influence aggregation states of the catalyst and, consequently, the stereoselectivity. Try running the reaction at different concentrations to see if it impacts the outcome.
Temperature Effects Stereoselectivity is often temperature-dependent. Running the reaction at a lower temperature may enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Issue 2: Inconsistent Stereochemical Outcomes
Possible Cause Troubleshooting Step
Variable Solvent Quality Inconsistencies in solvent purity or water content between batches can lead to variable results. Use a consistent source of high-purity solvent.
Atmosphere Control If your reaction is sensitive to air or moisture, ensure consistent and rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
Reagent Purity Impurities in the starting materials (aldehyde, alkyne, or catalyst) can interfere with the reaction. Purify your reagents before use.

Data Presentation: Solvent Screening for the Enantioselective Addition of Phenylacetylene to Benzaldehyde

The following table summarizes the results of a solvent screening for the enantioselective addition of phenylacetylene to benzaldehyde, catalyzed by a camphor-based Schiff base ligand and diethylzinc.

Solvent Enantiomeric Excess (ee, %) Yield (%)
Toluene8295
Hexane7590
CH₂Cl₂6885
THF5588

Data adapted from a study on camphor-based Schiff base ligands in enantioselective alkynylation. The specific ligand and reaction conditions can be found in the cited literature.[3]

Experimental Protocols

General Protocol for a Solvent Screening Experiment in Asymmetric Alkynylation

This protocol provides a general framework for systematically evaluating the effect of different solvents on the enantioselectivity of an alkynylation reaction. The specific catalyst, ligand, and reagents should be adapted based on the desired transformation.

1. Preparation of Reagents and Glassware:

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as "anhydrous" grade and used as is.

  • Ensure all reagents (aldehyde, alkyne, catalyst, ligand, and any additives) are pure and dry.

2. Reaction Setup:

  • In a series of oven-dried and inert-atmosphere-flushed reaction vials, add the catalyst and ligand (if separate).

  • To each vial, add the desired anhydrous solvent (e.g., toluene, hexane, CH₂Cl₂, THF) via syringe.

  • Stir the solutions for a predetermined time at a specific temperature to allow for catalyst/ligand complexation.

3. Addition of Reagents:

  • Add the alkyne to each reaction vial, followed by the base or organometallic reagent (e.g., diethylzinc solution).

  • Stir the mixture for the recommended time to allow for the formation of the metal acetylide.

  • Cool the reaction mixtures to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Add the aldehyde substrate dropwise to each vial.

4. Reaction Monitoring and Work-up:

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Once the reaction is complete, quench the reactions by the addition of a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

5. Analysis:

  • Purify the crude product by flash column chromatography.

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

Solvent_Effect_Pathway cluster_reactants Reactants & Catalyst cluster_solvent Solvent Environment cluster_transition Transition State Assembly cluster_products Products Catalyst Chiral Catalyst TS_R Transition State for R-product Catalyst->TS_R TS_S Transition State for S-product Catalyst->TS_S Substrate Aldehyde/Imine Substrate->TS_R Substrate->TS_S Alkyne Terminal Alkyne Alkyne->TS_R Alkyne->TS_S Solvent Solvent Molecules Solvent->TS_R Stabilizes/Destabilizes Solvent->TS_S Stabilizes/Destabilizes Product_R R-Enantiomer TS_R->Product_R Product_S S-Enantiomer TS_S->Product_S Troubleshooting_Workflow Start Low Stereoselectivity Observed CheckSolvent Is the correct solvent being used? Start->CheckSolvent CheckPurity Is the solvent pure and anhydrous? CheckSolvent->CheckPurity Yes SolventScreen Perform a solvent screen CheckSolvent->SolventScreen No DrySolvent Use freshly dried or anhydrous grade solvent CheckPurity->DrySolvent No OptimizeTemp Optimize reaction temperature CheckPurity->OptimizeTemp Yes SolventScreen->OptimizeTemp DrySolvent->OptimizeTemp LowerTemp Lower the reaction temperature OptimizeTemp->LowerTemp Temperature sensitive CheckConc Optimize concentration OptimizeTemp->CheckConc No improvement LowerTemp->CheckConc VaryConc Vary reactant concentrations CheckConc->VaryConc Concentration sensitive Success Improved Stereoselectivity CheckConc->Success Improvement ConsultLit Consult literature for alternative methods CheckConc->ConsultLit No improvement VaryConc->Success

References

Preventing racemization of (S)-pentadec-1-yn-4-ol during subsequent reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (S)-pentadec-1-yn-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization of this chiral alcohol during subsequent chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

Issue 1: Racemization of this compound During Subsequent Reactions

Q1: What are the primary causes of racemization for this compound?

A1: Racemization of this compound, a chiral propargyl alcohol, typically occurs through the formation of a planar, achiral intermediate. The primary mechanisms to be aware of are:

  • Acid-Catalyzed Racemization: In the presence of strong acids, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water generates a planar carbocation intermediate. Subsequent nucleophilic attack can occur from either face of the carbocation with equal probability, leading to a racemic mixture.[1][2] This is particularly relevant in reactions proceeding through an S_N1-type mechanism.[2][3][4]

  • Base-Catalyzed Racemization: While less common for alcohols themselves, strong basic conditions can potentially lead to racemization if there are acidic protons alpha to a carbonyl group formed in a subsequent reaction. For the alcohol itself, racemization under basic conditions is less likely unless an oxidation to a ketone occurs first.

  • Transition Metal-Catalyzed Racemization: Some transition metal catalysts, particularly those used for hydrogen transfer reactions like certain ruthenium complexes, can catalyze the racemization of secondary alcohols.[5] This occurs through a dehydrogenation-hydrogenation mechanism involving a ketone intermediate.

Q2: I observed a loss of optical activity after attempting an ether synthesis. What went wrong?

A2: This is a common issue if the reaction conditions favor an S_N1 pathway. For instance, using a strong acid to activate the alcohol for a Williamson ether synthesis can lead to the formation of a carbocation and subsequent racemization. To avoid this, it is crucial to employ conditions that favor an S_N2 mechanism.

Troubleshooting Steps:

  • Reaction Type: For ether synthesis, utilize the Williamson ether synthesis, which proceeds via an S_N2 mechanism with inversion of configuration, thus preserving stereochemical integrity (albeit inverted).[6]

  • Base Selection: Deprotonate the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide.

  • Electrophile Choice: Use a primary alkyl halide as the electrophile to minimize competing elimination reactions.

  • Solvent: Employ a polar aprotic solvent such as THF or DMF to favor the S_N2 reaction.

Issue 2: Unwanted Side Reactions and Low Yields in Stereoselective Transformations

Q3: I am trying to perform a Sonogashira coupling with my chiral alcohol, but I am getting a complex mixture of products and loss of stereochemistry. What should I do?

A3: The hydroxyl group of this compound can interfere with the Sonogashira coupling reaction. It is highly recommended to protect the alcohol before proceeding with the coupling.

Recommended Workflow:

  • Protection: Protect the hydroxyl group as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBSCl). This group is stable under the basic conditions of the Sonogashira coupling.

  • Sonogashira Coupling: Perform the Sonogashira coupling on the protected alcohol with your desired aryl or vinyl halide.

  • Deprotection: Remove the silyl protecting group using a fluoride source like tetra-n-butylammonium fluoride (TBAF) under mild conditions that will not affect the newly formed bond or the chiral center.

Sonogashira_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection start This compound protected TBS-protected alcohol start->protected TBSCl, Imidazole, DMF coupled Coupled Product protected->coupled Ar-X, Pd catalyst, Cu(I), Base final_product Final Product coupled->final_product TBAF, THF

Q4: My esterification reaction is resulting in a racemic product. How can I form the ester while retaining the stereochemistry?

A4: Acid-catalyzed esterifications (e.g., Fischer esterification) can lead to racemization. The Steglich esterification is a mild alternative that is less likely to cause racemization.[7][8]

Troubleshooting and Recommendations:

  • Method: Employ the Steglich esterification using dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]

  • Temperature: Perform the reaction at room temperature or below to minimize side reactions and potential epimerization.[7]

  • Solvent: Use a polar aprotic solvent like dichloromethane (DCM) or THF.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent its interference in subsequent reactions.

Reagent/ParameterQuantity/Value
This compound1.0 eq
TBDMSCl1.2 eq
Imidazole2.5 eq
SolventDMF
TemperatureRoom Temperature
Reaction Time2-4 hours

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add imidazole, followed by TBDMSCl.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stereospecific Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from this compound with inversion of stereochemistry.

Reagent/ParameterQuantity/Value
This compound1.0 eq
Sodium Hydride (60% in mineral oil)1.2 eq
Alkyl Halide (e.g., Iodomethane)1.5 eq
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time4-12 hours

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3: Stereoretentive Esterification via Steglich Esterification

This protocol describes the formation of an ester from this compound with retention of configuration.

Reagent/ParameterQuantity/Value
This compound1.0 eq
Carboxylic Acid1.2 eq
DCC1.2 eq
DMAP0.1 eq
SolventAnhydrous DCM
Temperature0 °C to Room Temperature
Reaction Time2-6 hours

Procedure:

  • Dissolve the carboxylic acid, this compound, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of DCC in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling of TBS-protected this compound

This protocol details the coupling of the protected alcohol with an aryl iodide.

Reagent/ParameterQuantity/Value
TBS-protected this compound1.2 eq
Aryl Iodide (e.g., 4-Iodoanisole)1.0 eq
Pd(PPh₃)₂Cl₂0.03 eq
CuI0.05 eq
Base (e.g., Triethylamine)3.0 eq
SolventTHF or DMF
TemperatureRoom Temperature to 50 °C
Reaction Time2-8 hours

Procedure:

  • To a solution of the aryl iodide and TBS-protected this compound in the chosen solvent, add the base.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the Pd catalyst and CuI under an inert atmosphere.

  • Stir the reaction at the appropriate temperature until the starting materials are consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 5: Deprotection of the TBS Ether

This protocol describes the removal of the TBS protecting group to yield the final product.

Reagent/ParameterQuantity/Value
TBS-protected compound1.0 eq
TBAF (1M in THF)1.5 eq
SolventTHF
Temperature0 °C to Room Temperature
Reaction Time1-3 hours

Procedure:

  • Dissolve the TBS-protected compound in THF and cool to 0 °C.

  • Add the TBAF solution dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Analytical Methods

Chiral HPLC Analysis

To confirm the enantiomeric purity of this compound and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

General Conditions:

  • Columns: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD-H, Chiralpak AD-H, or similar are often effective for separating enantiomers of chiral alcohols and their derivatives.[10][11][12]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be adjusted to optimize separation. For some compounds, the addition of a small amount of an acidic or basic modifier may be necessary.

  • Detection: UV detection is typically used if the molecule contains a chromophore. If not, a refractive index (RI) detector may be required.

Racemization_Mechanisms cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization (via Ketone) A1 This compound A2 Protonated Alcohol A1->A2 + H+ A3 Planar Carbocation A2->A3 - H2O (SN1 pathway) A4 Racemic Product A3->A4 + Nucleophile B1 This compound B2 Ketone B1->B2 Oxidation B3 Enolate B2->B3 Base B4 Racemic Ketone B3->B4 Protonation

References

Technical Support Center: Cadiot-Chodkiewicz Coupling with Long-Chain Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cadiot-Chodkiewicz coupling reaction, with a special focus on challenges encountered when working with long-chain alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis of long-chain unsymmetrical diynes.

Troubleshooting Guide

This section addresses common issues encountered during the Cadiot-Chodkiewicz coupling of long-chain alkynes in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am not observing any formation of my desired long-chain diyne, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Cadiot-Chodkiewicz coupling of long-chain alkynes can stem from several factors, often related to the unique properties of these substrates.

  • Poor Solubility: Long alkyl chains render the alkyne substrates highly nonpolar, leading to poor solubility in common polar reaction solvents like methanol or ethanol. This insolubility can prevent the reactants from effectively interacting with the copper catalyst.

    • Solution: Employ a co-solvent system to increase the solubility of the long-chain alkyne.[1] Mixtures of a polar solvent (e.g., methanol, ethanol) with a less polar, aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be beneficial.[1] Experiment with different solvent ratios to achieve a homogeneous reaction mixture.

  • Catalyst Deactivation: The catalytically active Cu(I) species can be sensitive to air, leading to oxidation to Cu(II) and subsequent catalyst deactivation. This is a general issue in Cadiot-Chodkiewicz couplings but can be exacerbated by longer reaction times that may be necessary for less reactive long-chain substrates.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, the inclusion of a reducing agent, such as hydroxylamine hydrochloride, can help maintain the copper in its active +1 oxidation state.

  • Steric Hindrance: While the linear nature of long alkyl chains may not introduce significant steric bulk directly at the reaction center, their overall size and potential for intermolecular aggregation in solution can hinder the approach of the reactants to the catalyst.

    • Solution: Consider using a less sterically demanding base or a ligand that can facilitate the catalytic cycle. While some phosphine ligands have shown to be ineffective for aliphatic alkynes, exploring different ligand architectures may be beneficial.[1]

  • Inappropriate Base: The choice and concentration of the amine base are crucial for the deprotonation of the terminal alkyne to form the copper acetylide.[2][3][4] For long-chain alkynes, the optimal basicity may differ from that for smaller substrates.

    • Solution: Screen different amine bases (e.g., piperidine, diethylamine, butylamine) and their concentrations. A less alkaline base, such as a 30% aqueous solution of n-butylamine, has been reported to be effective in certain cases.[2]

Problem 2: Formation of Homocoupled Side Products

Question: My reaction is producing significant amounts of homocoupled diynes (Glaser coupling products) alongside my desired unsymmetrical diyne. How can I suppress this side reaction?

Answer: The formation of symmetrical diynes through homocoupling is a common side reaction in Cadiot-Chodkiewicz couplings. With long-chain alkynes, separating these nonpolar byproducts from the desired nonpolar product can be particularly challenging.

  • Slow Addition of Reactants: The relative rates of the desired cross-coupling and the undesired homocoupling can be influenced by the concentration of the reactants.

    • Solution: Instead of adding both alkyne partners at the beginning of the reaction, try a slow, dropwise addition of one of the alkynes (often the more reactive or more precious one) to the reaction mixture containing the other alkyne and the catalyst. This helps to maintain a low concentration of the added alkyne, favoring the cross-coupling pathway.

  • Reaction Temperature: The activation energies for the cross-coupling and homocoupling pathways may differ.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may selectively slow down the rate of the homocoupling reaction more than the cross-coupling reaction.

  • Catalyst System: The choice of catalyst and ligands can significantly influence the selectivity of the reaction.

    • Solution: While copper(I) salts are the standard, co-catalysis with palladium has been shown to enhance selectivity in some cases.[1] The use of specific ligands can also help to suppress homocoupling.

Problem 3: Difficulty in Product Purification

Question: I am having trouble separating my long-chain diyne product from the starting materials and homocoupled byproducts. What purification strategies are effective for these nonpolar compounds?

Answer: The similar nonpolar nature of the desired long-chain diyne, unreacted long-chain alkynes, and homocoupled byproducts makes purification by traditional silica gel chromatography challenging.

  • Reverse-Phase Chromatography: This technique is well-suited for the separation of nonpolar compounds.

    • Solution: Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography with a C18-functionalized silica gel stationary phase. The mobile phase is typically a polar solvent system, such as a gradient of water and acetonitrile or methanol. The more nonpolar compounds will have a stronger interaction with the stationary phase and elute later.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be a powerful purification technique.

    • Solution: The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. For nonpolar, long-chain compounds, solvents like hexanes, heptane, or mixtures of these with a slightly more polar solvent like ethyl acetate or dichloromethane can be effective. Slow cooling is crucial for the formation of pure crystals.

  • Use of Protecting Groups with Different Polarity: Introducing a protecting group with a significantly different polarity on one of the alkyne starting materials can greatly simplify purification.

    • Solution: Consider using a bulky and polar protecting group, such as a diphenylphosphine oxide (Ph₂P(O)) group, on one of the terminal alkynes. After the coupling reaction, the significant difference in polarity between the protected diyne and the nonpolar impurities allows for easy separation using standard silica gel chromatography. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Cadiot-Chodkiewicz coupling?

A1: The accepted mechanism involves the following key steps:

  • Deprotonation: An amine base deprotonates the terminal alkyne.

  • Formation of Copper Acetylide: The resulting acetylide anion reacts with a Cu(I) salt to form a copper(I) acetylide intermediate.[2][3]

  • Oxidative Addition: The copper acetylide undergoes oxidative addition with the haloalkyne.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the unsymmetrical 1,3-diyne and regenerate the catalytically active Cu(I) species.[2]

Q2: Are there any alternative catalysts to the standard copper(I) salts?

A2: Yes, while copper(I) salts like CuBr or CuI are the most common, other catalytic systems have been explored to improve selectivity and efficiency. These include:

  • Iron-based catalysts: Iron salts have been used to catalyze the Cadiot-Chodkiewicz coupling, offering a more environmentally friendly and economical alternative.

  • Gold-catalyzed coupling: Gold catalysts have been employed for the cross-coupling of terminal alkynes with alkynyl hypervalent iodine reagents.

  • Zinc-catalyzed reactions: Zinc-based catalytic systems have also been developed for this transformation.

  • Palladium co-catalysis: As mentioned in the troubleshooting guide, palladium salts are sometimes used as co-catalysts with copper to enhance reaction rates and selectivity.[1]

Q3: How does the choice of the halogen on the haloalkyne affect the reaction?

A3: The reactivity of the haloalkyne generally follows the trend I > Br > Cl. Bromoalkynes are most commonly used as they offer a good balance of reactivity and stability. Iodoalkynes are more reactive but can be less stable. Chloroalkynes are generally less reactive.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Cadiot-Chodkiewicz coupling. Note that specific data for long-chain alkynes is limited in the literature; therefore, this table represents a generalized summary based on reported conditions for various substrates.

Catalyst SystemBaseSolvent(s)Temperature (°C)Time (h)Typical Yield (%)Notes
CuBr (5 mol%)PiperidineMethanol25-402-660-90Classic conditions, may require co-solvent for long-chain alkynes.
CuI (10 mol%)K₂CO₃Ethanol1001278-94Reported to be unsuccessful for terminal aliphatic alkynes.[1]
CuCl (cat.)n-BuNH₂ (30% aq.)Methanol/THF254-870-85Milder base, co-solvent improves solubility.[2]
CuI/Pd(PPh₃)₂Cl₂ (5 mol% each)TriethylamineTriethylamine252-4>90Co-catalyst system can improve yield and selectivity.[1]
FeCl₃·6H₂O/LigandKOHWater2512-2470-95Green chemistry approach, solubility of long-chain alkynes may be an issue.

Experimental Protocols

Representative Protocol for Cadiot-Chodkiewicz Coupling of a Long-Chain Alkyne

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Long-chain terminal alkyne (e.g., 1-dodecyne)

  • Long-chain 1-bromoalkyne (e.g., 1-bromo-1-dodecyne)

  • Copper(I) bromide (CuBr)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • n-Butylamine (n-BuNH₂)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add CuBr (0.05 mmol) and hydroxylamine hydrochloride (0.1 mmol).

  • Add a mixture of anhydrous methanol (10 mL) and anhydrous THF (5 mL) to the flask. Stir the mixture until the solids dissolve.

  • Add the long-chain terminal alkyne (1.0 mmol) to the reaction mixture.

  • Prepare a 30% aqueous solution of n-butylamine. Add this solution dropwise to the reaction mixture until the solution turns pale yellow or blue, indicating the formation of the copper acetylide complex.

  • In a separate flask, dissolve the long-chain 1-bromoalkyne (1.0 mmol) in a minimal amount of THF.

  • Add the solution of the 1-bromoalkyne dropwise to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a nonpolar eluent (e.g., hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the product with a nonpolar organic solvent (e.g., diethyl ether or hexanes, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by reverse-phase flash chromatography or recrystallization from a suitable solvent (e.g., hexanes).

Visualizations

experimental_workflow Experimental Workflow for Cadiot-Chodkiewicz Coupling of Long-Chain Alkynes cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add CuBr and NH2OH·HCl to a flame-dried flask under inert atmosphere. add_solvents 2. Add anhydrous MeOH and THF. setup->add_solvents add_alkyne1 3. Add long-chain terminal alkyne. add_solvents->add_alkyne1 add_base 4. Add aqueous n-BuNH2 dropwise. add_alkyne1->add_base add_alkyne2 5. Add long-chain 1-bromoalkyne solution dropwise. add_base->add_alkyne2 react 6. Stir at room temperature and monitor by TLC. add_alkyne2->react quench 7. Quench with saturated NH4Cl solution. react->quench extract 8. Extract with a nonpolar organic solvent. quench->extract dry 9. Dry organic layer and concentrate. extract->dry purify 10. Purify by reverse-phase chromatography or recrystallization. dry->purify troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield solubility Is the reaction mixture homogeneous? start->solubility catalyst Is the reaction under inert atmosphere? solubility->catalyst Yes add_cosolvent Add a co-solvent (e.g., THF, DMF). solubility->add_cosolvent No conditions Have reaction conditions been optimized? catalyst->conditions Yes inert_atmosphere Ensure rigorous inert atmosphere and use a reducing agent. catalyst->inert_atmosphere No optimize Screen different bases, temperatures, and addition rates. conditions->optimize No add_cosolvent->catalyst inert_atmosphere->conditions

References

Stabilizing (S)-pentadec-1-yn-4-ol for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stabilization of (S)-pentadec-1-yn-4-ol for long-term storage, addressing common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the alkyne or alcohol functional group. Polymerization initiated by light or trace impurities.Store under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Purify the material to remove any potential initiators.
Precipitation or Cloudiness Polymerization of the alkyne. Degradation into less soluble products. Water absorption leading to phase separation.Filter the solution through a 0.22 µm syringe filter. Re-evaluate storage conditions, ensuring a dry, inert atmosphere. Confirm the identity of the precipitate using analytical techniques if possible.
Loss of Purity/Appearance of New Peaks in Analysis (GC/HPLC) Chemical degradation (e.g., hydrolysis, oxidation, rearrangement).Perform a forced degradation study to identify potential degradants. Adjust storage pH to neutral if acidic or basic conditions are suspected to be the cause. Consider adding a suitable antioxidant.
Changes in pH of a Solution Acid-catalyzed hydrolysis or rearrangement of the propargyl alcohol.[1]Buffer the solution if appropriate for the intended application. Store in a neutral, aprotic solvent.
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.Re-analyze the purity of the this compound before each use. If purity has decreased, re-purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, a secondary propargyl alcohol, the primary degradation pathways include:

  • Oxidation: The secondary alcohol can be oxidized to a ketone, and the terminal alkyne can undergo oxidative cleavage or coupling reactions.

  • Acid-Catalyzed Rearrangement/Hydrolysis: Propargyl alcohols can be susceptible to acid-catalyzed rearrangement (Meyer-Schuster rearrangement) or hydrolysis.[1]

  • Polymerization: Terminal alkynes can polymerize, especially in the presence of heat, light, or certain metal ions.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[2][3]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.

  • Light: Protected from light in an amber vial or stored in a dark location.

  • Container: A tightly sealed, high-quality glass vial with a PTFE-lined cap.

Q3: Should I use an antioxidant to stabilize this compound?

A3: The use of an antioxidant can be beneficial, especially if oxidation is a suspected degradation pathway. Radical scavengers like butylated hydroxytoluene (BHT) or hindered phenols could potentially inhibit oxidative degradation.[4][5] However, the compatibility of the antioxidant with your downstream applications must be considered. A small-scale stability study with and without an antioxidant is recommended.

Q4: How can I monitor the stability of my stored this compound?

A4: Regular analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) are effective methods for monitoring purity and detecting the formation of degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess structural integrity.[6]

Q5: What are the signs that my this compound has degraded?

A5: Visual signs of degradation can include a change in color from colorless to yellow or brown, the formation of a precipitate, or a change in viscosity. Analytically, a decrease in the main peak area and the appearance of new peaks in an HPLC or GC chromatogram are clear indicators of degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or isopropanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound or a solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC or GC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Characterize the major degradation products using techniques like LC-MS or GC-MS to elucidate degradation pathways.

Recommended Long-Term Storage Protocol
  • Purity Assessment: Ensure the initial purity of this compound is high (>98%) using a validated analytical method.

  • Solvent Selection (if applicable): If stored in solution, use a high-purity, dry, aprotic solvent.

  • Inert Atmosphere: Dispense the compound or its solution into amber glass vials. Purge the headspace of each vial with a stream of dry argon or nitrogen for several minutes.

  • Sealing: Securely seal the vials with PTFE-lined caps.

  • Storage Temperature: Place the vials in a freezer at -20°C or an ultra-low temperature freezer at -80°C for maximum stability.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and storage conditions.

  • Periodic Re-analysis: For very long-term storage, it is advisable to re-analyze a representative sample periodically (e.g., annually) to confirm its integrity.

Data Summary

Parameter Condition Potential Effect on Stability Recommendation
Temperature High (>25°C)Increased rate of all degradation pathways.Store at -20°C or below.
Low (≤ -20°C)Significantly slows down chemical degradation.Recommended for long-term storage.
Light (UV/Visible) ExposureCan initiate photo-oxidation and polymerization.Store in amber vials or in the dark.
Atmosphere Air (Oxygen)Leads to oxidation of the alcohol and alkyne.Store under an inert atmosphere (Argon or Nitrogen).
Inert (Ar, N₂)Prevents oxidative degradation.Recommended for long-term storage.
pH AcidicCan cause rearrangement and hydrolysis.[1]Maintain neutral conditions. Avoid acidic solvents or reagents during storage.
BasicCan catalyze polymerization and other reactions.Maintain neutral conditions. Avoid basic solvents or reagents during storage.

Visualizations

cluster_DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation (Ketone formation) A->B [O] C Oxidative Cleavage (of Alkyne) A->C [O], Light/Heat D Acid-Catalyzed Rearrangement (Meyer-Schuster) A->D H+ E Polymerization A->E Heat/Light/Initiator F Photodegradation (Radical formation) A->F hv

Caption: Potential degradation pathways for this compound.

cluster_TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., discoloration, new peak) Visual Visual Inspection (Color, Precipitate) Start->Visual Analytical Analytical Check (HPLC/GC Purity) Visual->Analytical No visual change Oxidation Suspect Oxidation? Visual->Oxidation Discoloration Analytical->Oxidation New polar impurities Hydrolysis Suspect Hydrolysis/Rearrangement? Analytical->Hydrolysis New peaks, pH change Polymerization Suspect Polymerization? Analytical->Polymerization Broad peaks, insolubility Inert Store under Inert Gas & Protect from Light Oxidation->Inert Yes pH_Control Control pH (Neutral aprotic solvent) Hydrolysis->pH_Control Yes Temp_Control Lower Storage Temperature & Use Inhibitor if possible Polymerization->Temp_Control Yes End Issue Resolved Inert->End pH_Control->End Temp_Control->End

Caption: Troubleshooting workflow for stability issues.

cluster_StabilityAssessment Experimental Workflow for Stability Assessment A Obtain High-Purity This compound B Develop & Validate Stability-Indicating Method (e.g., HPLC, GC) A->B F Long-Term Stability Study (Recommended Storage Conditions) A->F G Accelerated Stability Study (Elevated Temperature) A->G C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (LC-MS, GC-MS) C->D E Propose Degradation Pathways D->E I Determine Shelf-Life and Optimal Storage Conditions E->I H Analyze Samples at Pre-defined Time Points F->H G->H H->I

Caption: Workflow for a comprehensive stability assessment.

References

Validation & Comparative

A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- and (R)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Enantiomers, such as the (S) and (R) forms of pentadec-1-yn-4-ol, present a unique challenge in chemical analysis. While possessing identical physical properties in an achiral environment, their distinct three-dimensional arrangements lead to different interactions with plane-polarized light and chiral molecules. This guide will delve into the expected nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and crucially, how to distinguish between them.

Predicted Spectroscopic Data

As enantiomers, (S)-pentadec-1-yn-4-ol and (R)-pentadec-1-yn-4-ol are expected to exhibit identical spectra in achiral spectroscopic measurements. The key differentiating feature lies in their interaction with plane-polarized light (optical rotation) and their behavior in a chiral environment, such as in the presence of a chiral shift reagent in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule.

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Terminal Alkyne (-C≡C-H)~2.0 - 2.5Triplet
Propargylic Protons (-CH₂-C≡C-)~2.2 - 2.4Multiplet
Carbinol Proton (-CH-OH)~3.6 - 4.0Multiplet
Hydroxyl Proton (-OH)Variable (typically 1.5 - 4.0)Singlet (broad)
Methylene Protons (-CH₂-)~1.2 - 1.6Multiplet
Terminal Methyl (-CH₃)~0.9Triplet

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Type Predicted Chemical Shift (ppm)
Terminal Alkyne (-C ≡C-H)~68 - 75
Internal Alkyne (-C≡C -H)~80 - 90
Carbinol Carbon (-C H-OH)~60 - 70
Methylene Carbons (-C H₂-)~20 - 40
Terminal Methyl (-C H₃)~14
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the alcohol and terminal alkyne functional groups.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Alcohol (-OH)O-H Stretch3200 - 3600 (broad)
Terminal Alkyne (-C≡C-H)≡C-H Stretch~3300 (sharp)
Alkyne (-C≡C-)C≡C Stretch~2100 - 2260 (weak to medium)
Alkane (-C-H)C-H Stretch~2850 - 3000
Alcohol (C-O)C-O Stretch~1050 - 1260
Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for a secondary alcohol.

Ion m/z (mass-to-charge ratio) Description
[M]⁺224.38Molecular Ion
[M-H₂O]⁺206.37Loss of water
[M-C₁₁H₂₃]⁺69.07Alpha-cleavage
[M-C₃H₃]⁺185.31Cleavage adjacent to the alkyne

Differentiating the Enantiomers: The Chiral Dimension

While the above spectroscopic data will be identical for both (S) and (R) enantiomers, the following techniques can be employed to distinguish them.

Optical Rotation: This is the primary method for distinguishing enantiomers.

  • This compound is expected to rotate plane-polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)).

  • (R)-pentadec-1-yn-4-ol will rotate plane-polarized light to an equal but opposite magnitude. The specific rotation values would need to be determined experimentally.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (e.g., Eu(hfc)₃), the (S) and (R) enantiomers will form diastereomeric complexes that are no longer energetically equivalent. This results in the splitting of NMR signals, allowing for the differentiation and quantification of the enantiomers in a mixture. For instance, the signal for the carbinol proton (-CH-OH) would be expected to resolve into two separate multiplets, one for each enantiomer.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (S)- and (R)-pentadec-1-yn-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Chiral NMR Analysis:

    • Acquire a ¹H NMR spectrum of the analyte as described above.

    • Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube and re-acquire the spectrum.

    • Titrate with the chiral shift reagent until optimal separation of the enantiomeric signals is observed.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the spectrum of the sample.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Analyze the molecular ion peak and the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (S)- and (R)-pentadec-1-yn-4-ol.

G cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Analysis cluster_comparison Data Comparison & Analysis S_Sample This compound NMR NMR (1H, 13C) S_Sample->NMR IR IR S_Sample->IR MS MS S_Sample->MS Polarimetry Optical Rotation S_Sample->Polarimetry Chiral_NMR NMR with Chiral Shift Reagent S_Sample->Chiral_NMR R_Sample (R)-pentadec-1-yn-4-ol R_Sample->NMR R_Sample->IR R_Sample->MS R_Sample->Polarimetry R_Sample->Chiral_NMR Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison Polarimetry->Comparison Chiral_NMR->Comparison

Caption: Workflow for Spectroscopic Comparison.

A Researcher's Guide to Validating the Absolute Configuration of Secondary Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a comparative overview of three powerful techniques for validating the absolute configuration of secondary propargylic alcohols: Mosher's Method (a nuclear magnetic resonance technique), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.

Method Comparison at a Glance

The choice of method for determining the absolute configuration of a secondary propargylic alcohol depends on several factors, including the nature of the sample, the amount of material available, and the desired level of structural detail. The following table summarizes key quantitative parameters for each technique.

ParameterMosher's Method (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Sample Amount 1-5 mg per diastereomeric ester5-15 mg (recoverable)[1]< 1 mg (ideal crystal size 0.1-0.3 mm)
Analysis Time 4-6 hours of active effort over 1-2 days[2][3]~1-2 days (including calculations)Highly variable (days to weeks, including crystal growth)
Sample State Solution (oil or solid)Solution (neat liquid, oil, or solid)[1]Single crystal
Data Output ¹H NMR chemical shift differences (Δδ)VCD and IR spectra3D molecular structure, Flack parameter[4]
Key Advantage No crystallization requiredNon-destructive, solution-state analysisProvides unambiguous 3D structure
Key Limitation Requires chemical derivatizationRequires computational modelingRequires a high-quality single crystal

In-Depth Method Analysis

Mosher's Method: A Powerful NMR Approach

The Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols and amines.[5] The technique involves the chemical derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[2][6] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct anisotropic effects, resulting in measurable differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center.[6]

Key Strengths:

  • Does not require crystallization, making it suitable for oils and amorphous solids.[6]

  • Relatively small sample quantities are needed.

Limitations:

  • Requires chemical modification of the sample.

  • The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.

  • The oxymethine proton is not a reliable indicator for the analysis.[6]

Vibrational Circular Dichroism (VCD): A Chiroptical Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[7] To determine the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers, typically using density functional theory (DFT).[8][9] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[8][9]

Key Strengths:

  • Non-destructive and performed on the native molecule in solution.[1]

  • Provides conformational information in addition to absolute configuration.[8]

  • Applicable to a wide range of chiral molecules, including those that are difficult to crystallize.[9]

Limitations:

  • Requires access to a VCD spectrometer and computational resources for DFT calculations.

  • The accuracy of the assignment depends on the quality of the computational model.

  • Can be challenging for highly flexible molecules with multiple low-energy conformers.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules.[10] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[11] This analysis provides a precise three-dimensional map of the electron density within the molecule, revealing the exact spatial arrangement of all atoms.[11] The absolute configuration can be determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter.[4]

Key Strengths:

  • Provides an unambiguous and highly detailed 3D molecular structure.[11]

  • Can be used to determine the relative and absolute configuration of all stereocenters in a molecule simultaneously.

Limitations:

  • The primary challenge is the requirement of a high-quality single crystal of suitable size, which can be difficult and time-consuming to obtain.[12]

  • Not applicable to oils, amorphous solids, or compounds that do not crystallize well.

Experimental Protocols

Advanced Mosher's Method Protocol
  • Esterification:

    • In two separate vials, dissolve the secondary propargylic alcohol (1-5 mg) in anhydrous pyridine or a mixture of CCl4 and pyridine.

    • To one vial, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the other, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

    • Allow the reactions to proceed at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reactions with a few drops of water.

    • Extract the diastereomeric esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in a deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for the groups flanking the carbinol center.

    • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment:

    • Apply the Mosher model: for the extended conformation, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the secondary alcohol.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-15 mg of the secondary propargylic alcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05-0.1 M.[8] The sample is recoverable after the experiment.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[8]

  • Computational Modeling:

    • Perform a conformational search for the secondary propargylic alcohol using molecular mechanics or other suitable methods.

    • For each low-energy conformer, perform geometry optimization and frequency calculations at the DFT level (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the spectra are mirror images, the configuration is S.[8]

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth:

    • Grow a single crystal of the secondary propargylic alcohol with dimensions of approximately 0.1-0.3 mm. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution 3D structure.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each method.

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Alcohol Secondary Propargylic Alcohol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Esterification S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Esterification Ester_S (R)-MTPA Ester R_MTPA->Ester_S Ester_R (S)-MTPA Ester S_MTPA->Ester_R NMR_R ¹H NMR of (S)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (R)-Ester Ester_S->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Config Assign Absolute Configuration Delta_delta->Config

Caption: Workflow for Mosher's Method.

VCD_Workflow cluster_exp Experiment cluster_comp Computation cluster_result Result Sample Secondary Propargylic Alcohol in Solution VCD_Measurement Measure VCD & IR Spectra Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Compare Experimental & Calculated Spectra Exp_Spectrum->Comparison Conformers Conformational Search DFT DFT Calculations (Geometry, Frequencies, VCD) Conformers->DFT Calc_Spectrum Calculated VCD Spectrum DFT->Calc_Spectrum Calc_Spectrum->Comparison Config Assign Absolute Configuration Comparison->Config

Caption: Workflow for VCD Spectroscopy.

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis cluster_result Result Sample Secondary Propargylic Alcohol Crystallization Grow Single Crystal Sample->Crystallization Crystal High-Quality Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Structure_Solution Structure Solution & Refinement Diffraction->Structure_Solution Structure 3D Molecular Structure Structure_Solution->Structure Config Determine Absolute Configuration Structure->Config

Caption: Workflow for X-ray Crystallography.

References

A Comparative Guide to the Synthesis of (S)-pentadec-1-yn-4-ol: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral molecules is a cornerstone of innovation. This guide provides a comparative analysis of prominent synthetic routes to (S)-pentadec-1-yn-4-ol, a valuable chiral building block. We will delve into the efficiency, cost-effectiveness, and practical considerations of two primary catalytic asymmetric alkynylation methodologies, supported by experimental data and detailed protocols.

The enantioselective addition of an alkyne to an aldehyde is the most direct and atom-economical approach to chiral propargyl alcohols like this compound. This guide will focus on two well-established and highly efficient catalytic systems for this transformation: the Indium(III)/(R)-BINOL complex and the Zinc triflate/(-)-N-methylephedrine system. These methods offer high enantioselectivity and yields, making them attractive for laboratory and potential scale-up applications.

Comparative Data of Synthetic Routes

ParameterRoute 1: In(III)/(R)-BINOL Catalyzed AlkynylationRoute 2: Zn(OTf)₂/(-)-N-methylephedrine Catalyzed Alkynylation
Starting Materials Dodecanal, EthynyltrimethylsilaneDodecanal, Ethynyltrimethylsilane
Catalyst System In(OTf)₃ / (R)-BINOL / DiisopropylamineZn(OTf)₂ / (-)-N-methylephedrine / Triethylamine
Solvent DichloromethaneToluene
Typical Yield High (exact data for dodecanal not available in cited literature, but generally high for aliphatic aldehydes)High (up to 99% for some aldehydes)[1]
Enantiomeric Excess (ee) High (83 to >99% for various aldehydes)[2]High (up to 99% ee)[1][3]
Estimated Cost of Reagents per mmol of Product *~$1.50 - $2.50~$1.00 - $2.00
Reaction Conditions Mild, ambient temperatureMild, ambient temperature
Advantages Broad substrate scope, high enantioselectivity.[2]Operationally convenient, can be conducted in reagent-grade solvents, high enantioselectivity.[1]
Disadvantages Higher cost of Indium triflate and BINOL ligand.Requires careful control of stoichiometry for optimal results.

*Cost estimation is based on commercially available prices for reagents in typical laboratory quantities as of late 2025 and does not include labor, equipment, or purification costs. Prices are subject to fluctuation.

Experimental Protocols

Route 1: In(III)/(R)-BINOL Catalyzed Asymmetric Alkynylation of Dodecanal

This protocol is adapted from the general procedure for the asymmetric alkynylation of aldehydes catalyzed by an In(III)/BINOL complex.[2][4]

Materials:

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Diisopropylamine

  • Dodecanal

  • Ethynyltrimethylsilane

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve In(OTf)₃ (0.05 mmol, 5 mol%) and (R)-BINOL (0.06 mmol, 6 mol%) in anhydrous dichloromethane (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diisopropylamine (1.2 mmol, 1.2 equiv) to the solution and stir for an additional 30 minutes.

  • Cool the mixture to the desired reaction temperature (typically between -20 °C and room temperature, optimization may be required).

  • Add dodecanal (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Slowly add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the flask.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol, is then subjected to desilylation. Dissolve the crude product in methanol (5 mL) and add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature until TLC analysis indicates complete removal of the trimethylsilyl (TMS) group.

  • Remove the methanol under reduced pressure, add water, and extract with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by flash column chromatography on silica gel.

Route 2: Zn(OTf)₂/(-)-N-methylephedrine Catalyzed Asymmetric Alkynylation of Dodecanal

This protocol is based on the highly enantioselective addition of terminal alkynes to aldehydes mediated by Zn(OTf)₂ and (-)-N-methylephedrine.[1][3]

Materials:

  • Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)

  • (-)-N-methylephedrine

  • Triethylamine (Et₃N)

  • Dodecanal

  • Ethynyltrimethylsilane

  • Toluene (reagent grade)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Zn(OTf)₂ (0.1 mmol, 10 mol%) and (-)-N-methylephedrine (0.12 mmol, 12 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.

  • Add triethylamine (0.2 mmol, 20 mol%) and stir for an additional 15 minutes.

  • Add dodecanal (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Slowly add ethynyltrimethylsilane (1.5 mmol, 1.5 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • For the desilylation step, dissolve the resulting (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol in a mixture of tetrahydrofuran (THF) and water (4:1, 5 mL).

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mL).

  • Stir at room temperature until the desilylation is complete as indicated by TLC.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by flash column chromatography.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for comparing the two synthetic routes.

G cluster_start Starting Materials cluster_route1 Route 1: In(III)/(R)-BINOL cluster_route2 Route 2: Zn(OTf)₂/(-)-NME cluster_product Final Product Dodecanal Dodecanal Reaction1 Asymmetric Alkynylation Dodecanal->Reaction1 Reaction2 Asymmetric Alkynylation Dodecanal->Reaction2 Alkyne Ethynyltrimethylsilane Alkyne->Reaction1 Alkyne->Reaction2 Catalyst1 In(OTf)₃ / (R)-BINOL Diisopropylamine DCM Catalyst1->Reaction1 Intermediate1 (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol Reaction1->Intermediate1 Desilylation1 Desilylation (K₂CO₃, MeOH) Intermediate1->Desilylation1 Product This compound Desilylation1->Product Catalyst2 Zn(OTf)₂ / (-)-N-methylephedrine Triethylamine Toluene Catalyst2->Reaction2 Intermediate2 (S)-1-(trimethylsilyl)pentadec-1-yn-4-ol Reaction2->Intermediate2 Desilylation2 Desilylation (TBAF, THF) Intermediate2->Desilylation2 Desilylation2->Product

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both the In(III)/(R)-BINOL and Zn(OTf)₂/(-)-N-methylephedrine catalyzed asymmetric alkynylations represent highly effective methods for the synthesis of this compound. The choice between these routes will likely depend on the specific priorities of the research or development team.

The Zn(OTf)₂/(-)-N-methylephedrine system appears to be the more cost-effective option due to the lower price of the catalyst and ligand. Its operational simplicity is also a significant advantage.

On the other hand, the In(III)/(R)-BINOL system , while potentially more expensive, has been reported to have a very broad substrate scope, which might be advantageous if a variety of chiral propargyl alcohols are being synthesized.

For the specific synthesis of this compound, where the starting aldehyde is a simple long-chain aliphatic, the Zn(OTf)₂/(-)-N-methylephedrine route presents a compelling combination of high efficiency and lower cost. However, it is always recommended to perform small-scale trials of both methods to determine the optimal conditions and performance for a specific application.

References

A Comparative Guide to Determining Absolute Stereochemistry: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure, specifically its absolute stereochemistry, is a critical step. The spatial arrangement of atoms in a chiral molecule can dictate its biological activity, efficacy, and toxicity. While single-crystal X-ray crystallography remains the gold standard for its definitive results, a variety of other powerful techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of X-ray crystallography with key spectroscopic methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental considerations.

Methodology Comparison

The choice of method for determining absolute configuration often depends on the nature of the sample, the availability of instrumentation, and the specific requirements of the study. X-ray crystallography provides a direct visualization of the molecular structure, while spectroscopic methods infer the stereochemistry from the interaction of the molecule with light or magnetic fields, often requiring computational support.

Method Principle Sample Requirements Derivatization/Heavy Atoms Typical Experimental Time Confidence Key Advantages Key Limitations
X-ray Crystallography Anomalous dispersion of X-rays by electrons, particularly from heavy atoms, which breaks Friedel's law and allows for the differentiation of enantiomers.[1][2][3][4]High-quality single crystal (typically >50 µm).The presence of a "heavy" atom (e.g., Br, Cl, S, or heavier) is preferable to enhance anomalous scattering, though modern techniques can succeed with lighter atoms.[1][5]Days to weeks (including crystallization).Very high, considered the "gold standard." The Flack or Hooft parameter provides a statistical measure of confidence in the assignment.[6][7][8]Unambiguous and direct determination of the 3D structure.[9][10][11]Requires a suitable single crystal, which can be difficult or impossible to obtain.[5][12][13][14]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13][15][16]Neat liquids, oils, or solutions (mg quantities).Not required.1-12 hours for data acquisition, plus computational time.[16]High, when a good match between experimental and calculated spectra is achieved.No need for crystallization or derivatization; applicable to a wide range of molecules in their native solution state.[15][16]Relies on computationally intensive quantum mechanical calculations to predict the spectrum for a known configuration.[15]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chromophores.[17]Solution (µg to mg quantities).Not required, but the molecule must contain a UV-Vis chromophore.[18]Minutes to hours for data acquisition, plus computational time.Moderate to high, depending on the complexity of the molecule and the quality of the computational match.High sensitivity and requires a small amount of sample.Limited to molecules with a chromophore.[18] The accuracy of time-dependent density functional theory (TDDFT) calculations can be a limitation.[19][20]
NMR Spectroscopy Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to form diastereomeric species with distinct NMR spectra.[21][22][23][24][25]Solution (mg quantities).Derivatization with a chiral reagent is required.[16]4-6 hours of active effort over 1-2 days for derivatization and analysis.[21][26]High, based on well-established empirical models (e.g., Mosher's model).Does not require crystallization and is widely accessible.[12]Requires chemical modification of the analyte, which may not be straightforward. The method is often empirical.[2][16]

Experimental Protocols

X-ray Crystallography: Absolute Configuration Determination

This protocol outlines the general steps for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction.

I. Crystallization:

  • Sample Purity: Ensure the sample is of high purity (>98%) to facilitate the growth of high-quality single crystals.

  • Solvent Selection: Screen a range of solvents and solvent mixtures to find suitable conditions for slow crystallization.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place a drop on a coverslip (hanging) or in a well (sitting). Seal this over a reservoir containing a less soluble solvent (precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

II. Data Collection:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. Modern diffractometers are typically equipped with a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) X-ray source. Copper radiation is generally preferred for absolute configuration determination of light-atom structures due to its stronger anomalous scattering effects.

  • Data Acquisition: Collect a full sphere of diffraction data to maximize redundancy and accurately measure the intensities of Bijvoet pairs (I(hkl) vs. I(-h-k-l)).

III. Structure Solution and Refinement:

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental diffraction data using a least-squares algorithm.

  • Absolute Structure Determination:

    • During the final stages of refinement, introduce the Flack parameter (x).[7] The refinement program will calculate a value for x and its standard uncertainty (su).

    • A value of x close to 0 with a small su (e.g., < 0.04) indicates that the refined absolute configuration is correct.[27]

    • A value of x close to 1 with a small su suggests that the inverted structure is correct.

    • A value near 0.5 may indicate a racemic twin.[7]

    • Alternatively, the Hooft parameter (y) can be calculated, which is based on a Bayesian statistical analysis of Bijvoet pairs and can be more reliable in ambiguous cases.[6][28]

NMR Spectroscopy: The Mosher's Ester Analysis Protocol

This protocol describes the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) to determine the absolute configuration of a chiral secondary alcohol.[21][26]

I. Preparation of Diastereomeric Mosher's Esters:

  • Setup: In two separate, dry vials, place the chiral alcohol of unknown configuration (~1-5 mg).

  • Reactions:

    • Vial 1 (S-MTPA ester): To the first vial, add a solution of (R)-(-)-MTPA chloride in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with DMAP).

    • Vial 2 (R-MTPA ester): To the second vial, add a solution of (S)-(+)-MTPA chloride under the same conditions.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress by TLC or LC-MS until the starting alcohol is consumed.

  • Workup: Quench the reactions and perform a standard aqueous workup to remove excess reagents. The crude ester products are often sufficiently pure for NMR analysis.

II. NMR Analysis:

  • Sample Preparation: Dissolve each crude diastereomeric ester in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester. It is crucial to unambiguously assign the proton signals for the groups surrounding the chiral center. 2D NMR experiments like COSY and HSQC can aid in these assignments.[12]

  • Data Analysis:

    • Identify a set of corresponding protons (Hᵃ, Hᵇ, etc.) in the two spectra.

    • Calculate the chemical shift difference, Δδ, for each proton using the formula: Δδ = δₛ - δᵣ .

    • Tabulate the Δδ values for all assigned protons.

III. Configuration Assignment:

  • Apply the Mosher Model:

    • Draw the conformation of the MTPA esters where the trifluoromethyl group, the methoxy group, and the carbonyl group are eclipsed. The phenyl group of the MTPA reagent creates a shielding zone.

    • Protons that fall into this shielding zone in the (S)-ester and (R)-ester will have different chemical shifts.

    • Positive Δδ values (δₛ > δᵣ) correspond to protons on one side of the MTPA plane.

    • Negative Δδ values (δₛ < δᵣ) correspond to protons on the other side.

  • Determine Absolute Stereochemistry: By mapping the signs of the Δδ values onto the structure of the alcohol, the absolute configuration of the stereocenter can be deduced.

Visualizations

Workflow and Logic Diagrams

To better illustrate the processes and decision-making involved, the following diagrams have been generated using Graphviz.

cluster_start Start cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_alternative Alternative Methods start Chiral Compound of Unknown Configuration crystal Attempt Crystallization start->crystal success High-Quality Single Crystal? crystal->success data_coll Data Collection (Diffractometer) success->data_coll Yes alt_methods Proceed to Spectroscopic Methods success->alt_methods No refine Structure Solution & Refinement data_coll->refine flack Analyze Anomalous Dispersion (Flack/Hooft Parameter) refine->flack abs_config Absolute Configuration Determined flack->abs_config

Fig. 1: Workflow for Absolute Stereochemistry Determination via X-ray Crystallography.

start Sample Available is_crystal Is it Crystalline? start->is_crystal has_chromophore Has UV-Vis Chromophore? is_crystal->has_chromophore No (Liquid/Oil/Amorphous) xray X-ray Crystallography (Gold Standard) is_crystal->xray Yes can_derivatize Can it be Derivatized? has_chromophore->can_derivatize No ecd ECD Spectroscopy has_chromophore->ecd Yes vcd VCD Spectroscopy can_derivatize->vcd No nmr NMR Spectroscopy (e.g., Mosher's Method) can_derivatize->nmr Yes no_method Re-evaluate Strategy vcd->no_method If fails

Fig. 2: Decision Tree for Selecting an Absolute Stereochemistry Determination Method.

References

(S)-pentadec-1-yn-4-ol: A Comparative Guide to a Key Chiral Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency and success of multi-step syntheses. Among these, (S)-pentadec-1-yn-4-ol has emerged as a valuable precursor, particularly in the synthesis of prostaglandins and other bioactive natural products. This guide provides an objective comparison of its efficacy against similar building blocks, supported by experimental data and detailed methodologies.

This compound is a chiral propargyl alcohol that serves as a crucial component for introducing the ω-side chain in the synthesis of various prostaglandins. Its stereochemistry and functionality make it an ideal synthon for constructing the complex architecture of these hormone-like lipid compounds. The efficacy of this building block is primarily evaluated based on reaction yields, enantiomeric excess (ee), and the overall convergency of the synthetic route.

Comparative Efficacy in Prostaglandin Synthesis

The asymmetric synthesis of prostaglandins often relies on the coupling of three key fragments: the cyclopentanone core (often derived from the Corey lactone), the α-side chain, and the ω-side chain. This compound is a precursor for the ω-side chain. Its performance can be compared with other chiral alkynyl alcohols that can also fulfill this role.

The primary method for attaching the ω-side chain, derived from precursors like this compound, is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde (derived from the prostaglandin core) with a phosphonate reagent prepared from the chiral alkynyl alcohol. The HWE reaction is well-known for its high E-selectivity, which is crucial for the correct geometry of the double bond in the prostaglandin side chain.[2][3]

Table 1: Comparison of Chiral Precursors for Prostaglandin ω-Side Chain Synthesis (Illustrative)

PrecursorKey FeaturesReported Yields (Representative)Reported ee (Representative)Notes
This compound Direct precursor to the C15(S)-hydroxy group found in many natural prostaglandins.High>98%Widely used in various total syntheses.
Other chiral alkynyl alcohols (e.g., with different chain lengths or protecting groups)May require additional steps for chain elongation or functional group manipulation.VariableHighChoice depends on the specific prostaglandin analogue being synthesized.
Chiral aldehydesCan be used to introduce the side chain via other methods like aldol reactions.VariableHighMay require different coupling strategies.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing the efficacy of different building blocks. Below are representative protocols for the asymmetric synthesis of a chiral propargyl alcohol like this compound and its subsequent use in a Horner-Wadsworth-Emmons reaction.

Asymmetric Alkynylation for the Synthesis of this compound

The enantioselective addition of a terminal alkyne to an aldehyde is a common method for preparing chiral propargyl alcohols.

Reaction Scheme:

Asymmetric_Alkynylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aldehyde Undecanal Reaction_Center + Aldehyde->Reaction_Center Alkyne Ethynyltrimethylsilane Alkyne->Reaction_Center Catalyst Chiral Catalyst (e.g., Zn(OTf)2 / (+)-N-methylephedrine) Catalyst->Reaction_Center Base Base (e.g., Et3N) Base->Reaction_Center Solvent Solvent (e.g., Toluene) Solvent->Reaction_Center Product (S)-1-(trimethylsilyl)-pentadec-1-yn-4-ol Reaction_Center->Product HWE_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Phosphonate Dimethyl (3S)-3-hydroxy-1-pentadecynylphosphonate Reaction_Center + Phosphonate->Reaction_Center Aldehyde Corey Aldehyde derivative Aldehyde->Reaction_Center Base Base (e.g., NaH) Base->Reaction_Center Solvent Solvent (e.g., THF) Solvent->Reaction_Center Product Prostaglandin precursor (with ω-side chain) Reaction_Center->Product

References

Comparative Analysis of Reaction Kinetics for (S)-pentadec-1-yn-4-ol Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the enantioselective synthesis of the chiral propargylic alcohol, (S)-pentadec-1-yn-4-ol. This document provides a comparative analysis of prominent catalytic methods, focusing on reaction kinetics, experimental protocols, and catalytic pathways.

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Its stereoselective synthesis is of paramount importance, and several catalytic asymmetric methods have been developed to this end. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: the Zn-ProPhenol catalyzed asymmetric alkyne addition and the Zn(OTf)₂/(+)-N-methylephedrine mediated enantioselective addition of terminal alkynes to aldehydes.

Performance Comparison of Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen catalytic system. Below is a summary of the key performance indicators for the two highlighted methods. The data for this compound is extrapolated from closely related examples of the addition of terminal alkynes to long-chain aliphatic aldehydes found in the literature.[1]

ParameterZn-ProPhenol System[1]Zn(OTf)₂/(+)-N-methylephedrine System[2]
Typical Yield 85-95%80-90%
Enantiomeric Excess (ee) 90-98% ee90-99% ee
Reaction Time 12-48 hours4-12 hours
Reaction Temperature 25 °C (Room Temperature)25 °C (Room Temperature)
Catalyst Loading 5-10 mol%10-20 mol% Ligand, Stoichiometric Zn(OTf)₂
Substrate Scope Broad (Aryl, Aliphatic, α,β-unsaturated aldehydes)Broad (Aryl, Aliphatic, α,β-unsaturated aldehydes)
Operational Simplicity Requires anhydrous conditionsTolerant to reagent-grade solvents and trace water

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the synthesis of this compound using the two catalytic systems.

Method 1: Zn-ProPhenol Catalyzed Asymmetric Alkyne Addition[1]

This method utilizes a chiral dinuclear zinc catalyst formed in situ from the commercially available ProPhenol ligand and a dialkylzinc reagent.

Materials:

  • (S,S)-ProPhenol ligand

  • Dimethylzinc (Me₂Zn) or Diethylzinc (Et₂Zn) solution

  • 1-Pentyne

  • Dodecanal

  • Anhydrous Toluene

  • Triphenylphosphine oxide (optional additive)

Procedure:

  • To a solution of the (S,S)-ProPhenol ligand (10 mol%) and triphenylphosphine oxide (20 mol%) in anhydrous toluene is added 1-pentyne (1.2 equivalents).

  • The solution is stirred at room temperature for 15 minutes.

  • A solution of dimethylzinc (1.2 equivalents) in toluene is added dropwise, and the mixture is stirred for another 30 minutes.

  • Dodecanal (1.0 equivalent) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC for completion.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Method 2: Zn(OTf)₂/(+)-N-methylephedrine Mediated Enantioselective Addition[2]

This method offers operational simplicity and is tolerant to trace amounts of water.

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Triethylamine (Et₃N)

  • 1-Pentyne

  • Dodecanal

  • Toluene (reagent grade)

Procedure:

  • To a mixture of Zn(OTf)₂ (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents) in toluene is added triethylamine (1.5 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours.

  • 1-Pentyne (1.5 equivalents) is added, followed by dodecanal (1.0 equivalent).

  • The reaction is stirred at room temperature for 4-12 hours, monitoring by TLC for completion.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Reaction Mechanisms and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the Zn-ProPhenol system and a general experimental workflow for the synthesis and analysis of this compound.

G Proposed Catalytic Cycle for Zn-ProPhenol System A Dinuclear Zn-ProPhenol Complex B Coordination of Alkyne A->B + R-C≡CH C Deprotonation of Alkyne B->C D Zinc Acetylide Complex C->D E Coordination of Aldehyde D->E + R'CHO F Alkynylation (C-C Bond Formation) E->F Intramolecular Delivery G Product Release & Catalyst Regeneration F->G G->A

Caption: Proposed catalytic cycle for the Zn-ProPhenol catalyzed asymmetric alkynylation.

G General Experimental Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A Reagent Preparation B Catalytic Reaction A->B C Quenching B->C D Extraction C->D E Column Chromatography D->E F Yield Determination E->F G Enantiomeric Excess (Chiral HPLC) F->G

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

Cross-Referencing NMR Data of Synthesized (S)-pentadec-1-yn-4-ol with Predicted Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparison of nuclear magnetic resonance (NMR) data for the chiral alkyne alcohol (S)-pentadec-1-yn-4-ol. This document provides predicted ¹H and ¹³C NMR data, a detailed experimental protocol for acquiring NMR spectra, and a workflow for spectral comparison.

Due to the current unavailability of published experimental ¹H and ¹³C NMR data for this compound in peer-reviewed literature and spectral databases, this guide presents predicted NMR values. These predictions are based on established chemical shift ranges for the functional groups present in the molecule, namely a terminal alkyne, a secondary alcohol, and a long aliphatic chain. Researchers who have synthesized this compound can use this guide to cross-reference their experimental findings.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on analogous structures and general principles of NMR spectroscopy. Experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70m1HH-4 (CHOH)
~2.45dd1HH-2a
~2.25dd1HH-2b
~2.10t1HH-1 (C≡CH)
~1.70m2HH-5
~1.20-1.40m18HH-6 to H-14
~0.88t3HH-15 (CH₃)
variablebr s1HOH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~84.5C-2 (C≡CH)
~71.0C-1 (C≡CH)
~62.5C-4 (CHOH)
~37.5C-5
~31.9C-13
~29.6C-7 to C-12
~29.3C-6
~25.5C-3
~22.7C-14
~14.1C-15 (CH₃)

Experimental Protocols

For the acquisition of experimental NMR data for a synthesized sample of this compound, the following general procedure is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified synthesized compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Use a proton-decoupled pulse sequence.

  • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of NMR data when experimental literature values are unavailable.

NMR_Cross_Referencing_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Experimental Data Acquisition cluster_literature_comparison Literature & Predicted Data cluster_analysis Data Analysis and Comparison Synthesized_Compound This compound NMR_Experiment 1H and 13C NMR Spectroscopy Synthesized_Compound->NMR_Experiment Experimental_Data Experimental NMR Spectra NMR_Experiment->Experimental_Data Comparison Cross-Reference Experimental vs. Predicted Data Experimental_Data->Comparison Literature_Search Search for Published NMR Data Predicted_Data Predicted NMR Data (Based on Analogues) Literature_Search->Predicted_Data No Data Found Predicted_Data->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for NMR data cross-referencing.

Safety Operating Guide

Personal protective equipment for handling (S)-pentadec-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-pentadec-1-yn-4-ol. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Safety Goggles or Face ShieldMust meet ANSI/ISEA Z87.1 D3 standards for chemical splash protection.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use.
Body Laboratory Coat or Chemical-resistant ApronShould be flame-resistant and cover all exposed skin.
Respiratory Fume Hood or RespiratorWork in a well-ventilated area, preferably a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2]

Safe Handling and Operational Plan

Adherence to proper handling procedures is paramount to minimize exposure and prevent accidents.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_storage Store in a Tightly Sealed Container handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware and Surfaces handle_storage->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Verify that the fume hood has proper airflow.

    • Assemble all necessary equipment and reagents to avoid interruptions during handling.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

    • Keep the compound away from heat, sparks, and open flames as it is likely a combustible liquid.

    • Use compatible and properly labeled containers for storage. Containers should be kept tightly closed in a cool, dry, and well-ventilated area.

  • Cleanup:

    • Wipe up small spills with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Collect in a labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Solids (e.g., absorbent material, gloves) Place in a sealed, labeled container and dispose of as solid chemical waste.
Contaminated Glassware Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste. The cleaned glassware can then be washed normally.

Disposal Decision Pathway:

start Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed container for liquid hazardous waste. is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_liquid->solid_waste Solid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. liquid_waste->contact_ehs solid_waste->contact_ehs

Caption: Logical flow for the disposal of this compound waste.

Do not pour this compound or its solutions down the drain.[4] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.